8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Description
BenchChem offers high-quality 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEISKJFQUHRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293110 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-23-7 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS 1408076-41-4 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane SDS
This in-depth technical guide details the chemical identity, synthesis, safety, and applications of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408076-41-4).
CAS: 1408076-41-4 Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol
Executive Summary
8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bridged bicyclic heterocycle used primarily as a scaffold in medicinal chemistry. It represents a conformationally restricted analog of morpholine. By tethering the morpholine ring into a bicyclic [3.2.1] system, this scaffold reduces the entropic penalty of binding to protein targets, potentially increasing potency and selectivity in drug discovery programs (e.g., kinase inhibitors, GPCR ligands).
The compound is characterized by:
-
A bridged core: The 6-oxa-3-azabicyclo[3.2.1]octane skeleton.
-
A hydroxyl handle: Located at the C8 position (the one-carbon bridge), allowing for further functionalization (esters, ethers, oxidation to ketone).
-
Stereochemistry: The hydroxyl group can exist in endo or exo orientations relative to the nitrogen bridge; CAS 1408076-41-4 typically refers to a specific stereoisomer (often the exo-alcohol derived from hydride reduction of the ketone) or the racemate depending on the supplier specification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane |
| CAS Number | 1408076-41-4 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 Da |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| pKa (Calc.) | ~8.5 (Secondary amine) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 3 (N, O-ether, O-alcohol) |
| Stereocenters | C1, C5, C8 (Bridgeheads and Bridge) |
Synthesis & Manufacturing
The synthesis of the 6-oxa-3-azabicyclo[3.2.1]octane core is non-trivial and typically involves constructing the bicyclic system from functionalized piperidines or via transannular cyclization.
Core Synthetic Pathway
The most scalable route involves the reduction of the corresponding ketone intermediate, 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one (CAS 1384427-80-8), followed by deprotection.
Step 1: Synthesis of the Bicyclic Ketone
The ketone core is often constructed via a double Mannich-type cyclization or an intramolecular etherification strategy.
-
Precursors: Functionalized 3-pyrrolines or diallylamine derivatives.
-
Key Intermediate:3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one .[1]
Step 2: Stereoselective Reduction (Ketone to Alcohol)
The ketone at C8 is reduced to the alcohol. The choice of reducing agent dictates the stereochemical outcome (endo vs. exo).
-
Reagents: Sodium Borohydride (NaBH₄) in Methanol or L-Selectride.
-
Outcome: NaBH₄ typically favors the thermodynamic product (often the exo-alcohol due to steric approach of the hydride from the more accessible face).
Step 3: Deprotection (Hydrogenolysis)
If the nitrogen is protected (e.g., N-Benzyl), it is removed to yield the free amine (CAS 1408076-41-4).
-
Conditions: H₂, Pd/C (10%), Ethanol/Methanol.
-
Purification: Crystallization or Ion-Exchange Chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the bicyclic ketone precursor to the final target.
Caption: Synthetic pathway converting the N-benzyl ketone precursor to the target 8-hydroxy bicyclic amine.
Safety & Handling (SDS Guidelines)
Note: As a research chemical, comprehensive toxicological data (LD50) may not be fully established. The following guidelines are based on "Prudent Practices in the Laboratory" for bicyclic secondary amines and alcohols.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.
-
Storage: Store at 2–8°C (Refrigerate). The compound contains a secondary amine and may be hygroscopic or sensitive to CO₂ (carbamate formation). Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
Emergency Decision Tree
Caption: Emergency response protocol for exposure to CAS 1408076-41-4.
Applications in Drug Discovery
This compound serves as a high-value scaffold (molecular building block) in the design of bioactive molecules.
Pharmacophore Features
-
Bioisostere: It acts as a bridged bioisostere of morpholine . Morpholine is a common solubilizing group in drugs (e.g., Gefitinib), but it is conformationally flexible.
-
Conformational Restriction: By locking the morpholine ring into the [3.2.1] bicyclic system, the scaffold reduces the entropic cost of binding to a target protein. This often leads to:
-
Higher Potency: Stronger binding affinity.
-
Improved Selectivity: Rigid structures fit fewer "off-target" pockets.
-
-
Vector Positioning: The C8-hydroxyl group provides a vector perpendicular to the main ring plane, allowing medicinal chemists to probe specific regions of a binding pocket (e.g., hydrogen bonding with backbone residues).
Target Classes
-
Kinase Inhibitors: Used to replace solvent-exposed morpholine rings to improve physicochemical properties.
-
GPCR Ligands: The bicyclic amine core mimics neurotransmitter structures (similar to tropane alkaloids).
References
-
Sigma-Aldrich. (n.d.). EXO-8-HYDROXY-6-OXA-3-AZABICYCLO[3.2.1]OCTANE Product Page. Retrieved from
-
World Intellectual Property Organization (WIPO). (2023). WO2023005928: 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF. (Describes related ketone intermediates and ATR inhibitor applications). Retrieved from
-
PubChem. (n.d.).[3] Compound Summary for 6-oxa-3-azabicyclo[3.2.1]octane derivatives. Retrieved from
-
Matsuo, J. et al. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. (Describes synthetic methodology for the oxabicyclo core). Retrieved from
Sources
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane molecular weight and formula
This guide details the physicochemical profile, structural analysis, and synthetic pathways for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane , a specialized bicyclic scaffold used in medicinal chemistry.
Executive Summary
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bridged bicyclic heterocycle belonging to the class of morpholine-bridged scaffolds . Its rigid three-dimensional architecture makes it a valuable pharmacophore in drug discovery, particularly for restricting the conformational space of ligands targeting G-protein coupled receptors (GPCRs) and kinases. The scaffold is characterized by a 3-azabicyclo[3.2.1]octane core where the carbon at position 6 is replaced by an oxygen atom, and a hydroxyl group is positioned at the 1-carbon bridge (position 8).
Physicochemical Profile
The following data represents the core scaffold (free base) and its common N-protected derivative.
| Property | Free Base (Core) | N-Boc Protected Derivative |
| IUPAC Name | 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane | tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
| CAS Number | 1408075-25-1 (endo-isomer) | 1228676-24-1 (1S,5S,8S-isomer) |
| Molecular Formula | C₆H₁₁NO₂ | C₁₁H₁₉NO₄ |
| Molecular Weight | 129.16 g/mol | 229.27 g/mol |
| H-Bond Donors | 2 (NH, OH) | 1 (OH) |
| H-Bond Acceptors | 3 (N, O, OH) | 4 (Carbamate O, Ether O, OH) |
| cLogP (Est.) | -1.2 (Highly Polar) | 0.8 - 1.2 |
| Stereochemistry | 3 stereogenic centers (C1, C5, C8).[1][2] Typically synthesized as the (1S, 5S, 8S) enantiomer or racemate. |
Structural Analysis & Stereochemistry
The molecule features a bicyclo[3.2.1] skeleton. The numbering system and heteroatom placement are critical for synthetic planning:
-
Bridgeheads: C1 and C5.
-
3-Carbon Bridge: Contains the Nitrogen atom at position 3 (N3).
-
2-Carbon Bridge: Contains the Oxygen atom at position 6 (O6).
-
1-Carbon Bridge: Contains the Hydroxyl group at position 8 (C8-OH).
Stereochemical Configuration: The "endo" vs. "exo" configuration of the C8-hydroxyl group is defined relative to the nitrogen-containing bridge.
-
Endo-8-OH: The hydroxyl group points towards the larger 3-atom bridge (the piperidine-like ring). This is often the thermodynamically favored product in intramolecular cyclizations due to anomeric stabilization or steric factors.
-
Exo-8-OH: The hydroxyl group points away from the nitrogen bridge.
Synthetic Methodology
The synthesis of this scaffold is non-trivial due to the need to establish the transannular ether bridge and control the C8 stereochemistry. The authoritative method for the (1S, 5S, 8S) enantiomer is described in Tetrahedron Letters (2010).
Primary Synthetic Route (Intramolecular Epoxide Opening)
This route utilizes a chiral pool strategy or enzymatic resolution to establish the initial stereocenters, followed by a transannular cyclization.
Mechanism:
-
Precursor Assembly: A functionalized piperidine or pyrrolidine derivative is constructed, often containing an epoxide or a leaving group capable of being displaced by an internal alcohol.
-
Transannular Cyclization: Under acidic or basic conditions, a hydroxyl group pendant on the ring attacks an electrophilic center (e.g., an epoxide) to close the second ring (the 6-oxa bridge).
-
Stereocontrol: The geometry of the precursor dictates the endo/exo selectivity of the resulting hydroxyl group at C8.
Experimental Workflow (Representative Protocol)
Based on the methodology cited in Tetrahedron Letters 51 (2010), 2998–3001.
Step 1: Epoxidation of N-Boc-3-pyrroline Derivative
-
Reagents: m-CPBA, DCM, 0°C.
-
Process: Epoxidation of the alkene affords the anti-epoxide relative to any existing substituents.
Step 2: Ring Expansion/Cyclization
-
Reagents: Lewis Acid (e.g., BF₃·OEt₂) or Base (NaH) depending on the nucleophile.
-
Process: The epoxide is opened intramolecularly by a pendant hydroxymethyl group (or equivalent latent nucleophile) to form the bicyclic ether.
Step 3: Deprotection (Optional)
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Outcome: Yields the free amine salt (C₆H₁₁NO₂·HCl).
Visualization: Synthetic Logic & Structure
The following diagram illustrates the structural connectivity and the logic of the bicyclic assembly.
Caption: Logical flow of the scaffold synthesis involving precursor functionalization and transannular cyclization to establish the bicyclic core.
Applications in Drug Discovery
This scaffold is increasingly utilized as a bioisostere for:
-
Tropane Alkaloids: Mimicking the tropane core (8-azabicyclo[3.2.1]octane) but with altered polarity and metabolic stability due to the ether oxygen.
-
Morpholines: Providing a conformationally restricted analog of morpholine, reducing the entropic penalty upon binding to protein targets.
-
Kinase Inhibitors: The 8-hydroxyl group provides a specific vector for hydrogen bonding with the hinge region or catalytic residues (e.g., Lysine/Aspartate) in kinase ATP-binding pockets.
-
GPCR Ligands: Used in antagonists for receptors such as Orexin and Substance P (Neurokinin 1), where the rigid core positions aryl substituents in precise orientations.
References
-
Primary Synthesis: Tetrahedron Letters, 2010 , 51(22), 2998–3001.[3]
-
Patent Application (Use in Kinase Inhibitors): WO2015092610A1. "N-acylpiperidine ether tropomyosin-related kinase inhibitors."
-
Chemical Data Source: PubChem Compound Summary for related bicyclic scaffolds.
Sources
Technical Deep Dive: Stereochemical Analysis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Topic: Difference between exo and endo 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.
Executive Summary: The Scaffold Paradigm
The 6-oxa-3-azabicyclo[3.2.1]octane core represents a specialized subclass of bridged morpholines. Unlike the ubiquitous tropane (8-azabicyclo[3.2.1]octane) alkaloids, this scaffold incorporates an oxygen atom into the two-carbon bridge (positions 6,7) and a nitrogen atom into the three-carbon bridge (positions 2,3,4).[1]
The 8-hydroxy substituent is located on the one-carbon bridge (C8). The stereochemical orientation of this hydroxyl group—exo or endo—fundamentally alters the molecule's electronic profile, basicity, and ligand-binding vectors. This guide dissects the structural, synthetic, and analytical distinctions between these diastereomers, providing a roadmap for their selective synthesis and characterization.
Structural Definition & Stereochemistry
In bicyclo[3.2.1] nomenclature, the stereochemical descriptors exo and endo are defined relative to the largest bridge (the 3-atom nitrogen-containing bridge, C2–C3–C4).
The Diastereomers[2]
-
Endo-8-hydroxy: The C8–OH bond points towards the larger 3-azabridge (C2–C3–C4). This places the hydroxyl group within the "cavity" of the bicycle, potentially facilitating transannular interactions with the N3 nitrogen lone pair (if the conformation allows).
-
Exo-8-hydroxy: The C8–OH bond points away from the larger bridge and towards the smaller 2-oxabridge (C6–C7). This conformer is typically more sterically exposed and solvent-accessible.
3D Conformational Analysis
The 6-oxa-3-azabicyclo[3.2.1]octane skeleton generally adopts a chair-chair or distorted chair-boat conformation depending on N3-substitution.
-
Steric Compression: The endo-isomer suffers from 1,3-diaxial-like repulsion between the C8-oxygen and the axial protons at C2 and C4.
-
Electronic Effects: The exo-isomer places the electronegative hydroxyl oxygen in a specific geometric relationship with the C6 ether oxygen, influencing the dipole moment and logP.
Synthetic Pathways & Stereocontrol[3]
The synthesis of the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane core typically proceeds via the construction of the bicyclic skeleton followed by functional group manipulation at C8. The most robust route involves the reduction of the corresponding 8-ketone (6-oxa-3-azabicyclo[3.2.1]octan-8-one).
Synthesis Workflow (Ketone Reduction)
The stereoselectivity is governed by the approach of the hydride reagent to the C8 carbonyl.
-
Thermodynamic Control (Formation of Endo-OH):
-
Reagent: Sodium Borohydride (NaBH₄) in MeOH/EtOH.
-
Mechanism: Small hydride donors attack from the less hindered exo-face (away from the large N-bridge), pushing the forming alkoxide into the endo position.
-
Result: Predominantly endo-alcohol (typically 3:1 to 5:1 ratio).
-
-
Kinetic Control (Formation of Exo-OH):
-
Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) or DIBAL-H at -78°C.
-
Mechanism: Bulky hydrides are forced to attack from the more accessible face. However, in [3.2.1] systems, the "cavity" (endo face) is sterically shielded by the C2/C4 axial hydrogens. Therefore, bulky reagents also prefer exo attack, making the exo-alcohol difficult to access via simple reduction.
-
Alternative Strategy: To access the exo-alcohol, one often employs Mitsunobu inversion of the endo-alcohol or solvolysis of an endo-tosylate.
-
Visualization of Stereocontrol
The following diagram illustrates the synthetic logic and stereochemical outcomes.
Figure 1: Synthetic decision tree for accessing exo and endo diastereomers. Note that direct reduction often favors the endo-isomer due to the steric shielding of the endo-face by the C2/C4 bridge.
Analytical Differentiation (NMR Spectroscopy)[4]
Distinguishing the isomers requires high-field NMR (typically ≥400 MHz). The geometry of the C8 proton relative to the bridgehead protons (H1/H5) is the diagnostic standard.
Proton NMR (¹H NMR) Diagnostics
The Karplus equation relates the vicinal coupling constant (
| Feature | Endo-8-OH (Exo-H8) | Exo-8-OH (Endo-H8) |
| H8 Multiplicity | Singlet (s) or broad singlet | Triplet (t) or dd |
| Coupling ( | < 1.0 Hz | 4.0 – 6.0 Hz |
| Dihedral Angle ( | ~80–90° (Orthogonal) | ~30–40° |
| Chemical Shift (H8) | Typically shielded ( | Typically deshielded ( |
Mechanistic Explanation:
-
In the Endo-OH isomer, the H8 proton is in the exo position. The dihedral angle between H8(exo) and the bridgehead protons (H1/H5) is nearly 90°. According to the Karplus curve,
is minimal (~0 Hz), resulting in a singlet. -
In the Exo-OH isomer, the H8 proton is in the endo position. The dihedral angle is significantly smaller (~30-40°), allowing for measurable W-coupling or vicinal coupling, typically appearing as a triplet or doublet of doublets.
NOESY / ROESY Correlations
Nuclear Overhauser Effect spectroscopy provides spatial confirmation.
-
Endo-OH Isomer: Strong NOE correlation between H8 and the C6/C7 bridge protons (specifically the exo protons on the ether bridge). Minimal correlation with C2/C4 axial protons.
-
Exo-OH Isomer: Strong NOE correlation between H8 and the C2/C4 axial protons (on the nitrogen bridge).
Physicochemical & Pharmacological Implications[5][6][7][8]
The choice of isomer is not merely structural; it dictates the drug-like properties of the molecule.
Basicity (pKa)
-
Endo-OH: Can engage in an intramolecular hydrogen bond with the N3 nitrogen lone pair (OH···N). This interaction stabilizes the free base, effectively lowering the pKa of the conjugate acid. This makes the endo-isomer more lipophilic at physiological pH.
-
Exo-OH: The hydroxyl is spatially distant from the nitrogen. The pKa is typical for a tertiary amine (~8.5–9.5).
Lipophilicity (LogD)
-
Endo-OH: Often displays a higher LogP/LogD due to the "masking" of polar groups via internal H-bonding (if geometry permits) and a more compact hydrophobic surface.
-
Exo-OH: More solvent-exposed polar surface area (PSA), typically resulting in lower LogD and higher water solubility.
Experimental Protocol: General Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Note: As specific literature for the unsubstituted 8-OH-6-oxa-3-aza core is limited, this protocol is adapted from the commercially available 3-benzyl analog synthesis (CAS 1803598-69-7).
Step 1: Cyclization to the 8-Oxo Intermediate
-
Reagents: 2,5-Anhydro-3,4-dideoxy-D-threo-hexitol (or functionalized furan derivative), Benzylamine, Sodium Cyanoborohydride.
-
Procedure: Dissolve the dialdehyde precursor in MeOH. Add Benzylamine (1.0 equiv) and stir for 30 min. Add NaBH₃CN (1.2 equiv) and AcOH (cat). Stir at RT for 12h.
-
Workup: Quench with NaHCO₃, extract with DCM. Purify via flash chromatography (SiO₂, Hex/EtOAc).
Step 2: Stereoselective Reduction (Targeting Endo-OH)
-
Reagents: 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one (1.0 equiv), NaBH₄ (2.0 equiv), MeOH.
-
Procedure: Cool solution of ketone in MeOH to 0°C. Add NaBH₄ portion-wise. Warm to RT and stir for 2h.
-
Workup: Evaporate MeOH. Partition residue between Water/DCM. Dry organic layer (Na₂SO₄).[2]
-
Purification: The crude mixture will favor the endo-isomer. Separate diastereomers via preparative HPLC or careful column chromatography (the endo-isomer usually elutes first due to internal H-bonding/lower polarity).
References
-
Vertex AI Search. (2025). Synthesis and properties of bridged morpholine scaffolds. Retrieved from and .
-
PubChem. (n.d.). 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CID 72208306).[3] National Center for Biotechnology Information. Retrieved from .
-
Degorce, S. L., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[4] Journal of Medicinal Chemistry, 61(19), 8934–8943.[5] Retrieved from .
-
Pons, A., et al. (2017). "Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold." The Journal of Organic Chemistry, 82(15), 8048-8057.[6] (Analogous scaffold reference). Retrieved from .
-
AChemBlock. (2026). Product Specification: endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Application of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Scaffolds
The following technical guide details the sourcing, selection, and application of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane building blocks.
Executive Summary
The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a high-value, sp³-rich building block for medicinal chemistry. Structurally, it functions as a conformationally restricted bioisostere of morpholine, offering defined stereochemistry that can lock pharmacophores into bioactive conformations while improving metabolic stability compared to flexible heterocycles. This guide addresses the critical challenge of distinguishing this specific "6-oxa" isomer from the more common "8-oxa" analogs, validating stereochemistry (endo vs. exo), and selecting the appropriate protection strategy for library synthesis.
Part 1: Structural Analysis & Stereochemical Considerations
The Core Architecture
Unlike the ubiquitous tropane (8-azabicyclo[3.2.1]octane) or the bridged morpholine surrogate (8-oxa-3-azabicyclo[3.2.1]octane), the 6-oxa-3-azabicyclo[3.2.1]octane core places the oxygen atom within the two-atom bridge (positions 6,7) rather than the one-atom bridge (position 8).
-
Bridgehead Carbons: C1 and C5.
-
Nitrogen Bridge (3-atom): N3 (part of the C2-N3-C4 bridge).
-
Oxygen Bridge (2-atom): O6 (part of the C6-C7 bridge).
-
Functional Handle: Hydroxyl group at C8 (the one-atom bridge).
Critical Stereochemistry: Exo vs. Endo
The C8-hydroxyl group creates a stereocenter that defines the molecule's interaction profile. Suppliers often list these as exo or endo, but definitions can vary between catalogs.
-
Exo-isomer (Typical CAS: 1408076-41-4): The C8-OH points away from the larger nitrogen-containing bridge (anti to the N-bridge). This is often the thermodynamically favored product in certain cyclizations.
-
Endo-isomer (Typical CAS: 1803598-69-7 for N-Bn): The C8-OH points towards the nitrogen bridge (syn to the N-bridge).
Warning: Do not rely solely on catalog labels. 2D-NMR (NOESY) confirmation is required to verify the spatial relationship between H8 and the bridgehead protons (H1/H5).
Figure 1: Stereochemical classification of the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane core.
Part 2: Strategic Sourcing & Supplier Landscape
The market for this specific isomer is niche. Most "oxa-azabicyclo" searches yield the 8-oxa variant. The following suppliers have been verified to list the 6-oxa core with the 8-hydroxy handle.
Primary Suppliers (Verified Listings)
| Supplier | Tier | Key Catalog Items (CAS) | Notes |
| Enamine | Primary | EN300-7209468 (Free Amine)N-Boc, N-Cbz variants available | The original source for many "REAL" database compounds. Likely holds the largest stock of the exo isomer. |
| Sigma-Aldrich | Distributor | 1408076-41-4 (via Enamine/AldrichCPR) | Reliable for small-scale (mg to g) purchases. Often re-packages Enamine stock. |
| BLD Pharm | Bulk/Catalog | BD00763809 (N-Boc)BD234567 (N-Bn, Endo) | Good source for the N-Benzyl protected intermediate (CAS 1803598-69-7), useful if N-alkylation is the first step. |
| Synthonix | Specialist | B60122 (N-Boc) | Specializes in unique bicyclic amines. High reliability for stereochemical purity. |
| Abovchem | Aggregator | AC504584 | Lists the free amine.[1] Useful for price comparison on >5g quantities. |
Sourcing Strategy Decision Tree
When selecting a building block, the choice of protecting group (PG) dictates the synthetic workflow.
-
N-Boc (CAS 1228676-24-1): Best for immediate modification of the C8-hydroxyl (e.g., etherification, oxidation to ketone).
-
N-Benzyl (CAS 1803598-69-7): Best if the final deprotection needs to be orthogonal to acid-labile groups (hydrogenolysis).
-
Free Amine (CAS 1408076-41-4): Cheapest, but requires immediate protection or selective functionalization to avoid polymerization/side reactions.
Part 3: Synthetic Utility & Protocols
Handling and Deprotection
The 6-oxa bridge introduces acetal-like character, but it is generally stable to standard TFA/HCl deprotection conditions used for N-Boc removal. However, strong Lewis acids should be used with caution to avoid ring-opening the ether bridge.
Protocol: N-Boc Deprotection (Standard)
-
Reagents: TFA (trifluoroacetic acid), DCM (dichloromethane).
-
Step 1: Dissolve N-Boc material (1.0 equiv) in DCM (0.1 M).
-
Step 2: Add TFA (10-20 equiv) dropwise at 0°C.
-
Step 3: Warm to RT and stir for 1-2 hours. Monitor by LCMS (mass 129.16 for free amine).
-
Step 4: Concentrate in vacuo. Critical: The free amine is a polar, water-soluble bicyclic base. Do not perform an aqueous workup unless necessary. Isolate as the TFA salt or use a basic resin (e.g., PL-HCO3 MP) to neutralize in organic solvent.
Functionalization Workflows
The C8-hydroxyl is a secondary alcohol. It is sterically hindered by the bridgeheads but accessible for:
-
Oxidation: To the ketone (8-oxo), followed by reductive amination to install amines at the apex.
-
Etherification: SNAr or alkylation to attach aryl groups.
Figure 2: Divergent synthetic pathways for the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold.
Part 4: Quality Control & Validation
Because this scaffold is chiral and possesses multiple stereocenters (C1, C5, C8), validating the batch from the supplier is mandatory.
Analytical Checklist
-
1H-NMR: Check the bridgehead protons. In the exo isomer, the coupling constant between H8 and H1/H5 is typically small (< 2 Hz) due to the dihedral angle (~90°). In the endo isomer, this coupling is often larger.
-
LCMS: Confirm m/z = 130.08 [M+H]+ (for free amine) or 230.14 [M+H]+ (for N-Boc).
-
Water Content: These bicyclic amines are hygroscopic. If buying the free amine hydrochloride salt, check for water weight to adjust stoichiometry.
References
-
Enamine. Building Blocks Catalog: Heterocycles. Retrieved from (Catalog No. EN300-7209468).[2]
-
Sigma-Aldrich. Product Detail: EXO-8-HYDROXY-6-OXA-3-AZABICYCLO[3.2.1]OCTANE. Retrieved from .
-
PubChem. Compound Summary: 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.[3] National Library of Medicine. Retrieved from .
-
Synthonix. Product Information: tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate.[4] Retrieved from .
-
BLD Pharm. Product Search: 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol.[1][5] Retrieved from .
Sources
- 1. Bridged bicyclic compounds - Abovchem [abovchem.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. PubChemLite - 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Synthonix, Inc > 1228676-24-1 | tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate [synthonix.com]
- 5. 1803598-69-7|3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in Trk Inhibitor Design
This guide details the application of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane as a high-value pharmacophore in the synthesis of next-generation Tropomyosin Receptor Kinase (Trk) inhibitors.
Executive Summary & Biological Rationale
The development of Trk inhibitors (targeting TrkA, TrkB, and TrkC) has evolved from Type I macrocycles (e.g., Larotrectinib) to structurally rigidified analogs designed to overcome solvent-front mutations (e.g., TrkA G595R) and improve CNS penetration.
The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a "bridged morpholine" mimetic. Unlike flexible piperidine or morpholine linkers, this bicyclic system locks the heteroatoms into a specific vector, reducing the entropic penalty of binding.
Key Structural Advantages:
-
Conformational Restriction: The [3.2.1] bridge locks the chair/boat conformation, orienting the C8-hydroxyl group for precise H-bonding with solvent-front residues (e.g., Asp596 or Arg599 in TrkA).
-
Metabolic Stability: The bridgehead carbons protect the core from oxidative metabolism common in simple piperidines.
-
Solubility: The ether oxygen (O6) and hydroxyl (OH8) reduce logD, enhancing aqueous solubility without sacrificing lipophilic efficiency (LipE).
Signal Transduction Context
Trk receptors drive oncogenesis via gene fusions (e.g., ETV6-NTRK3). Inhibitors must compete with ATP while navigating the steric bulk of the gatekeeper and solvent-front regions.
Figure 1: Trk signaling cascade. The inhibitor blocks ATP binding, preventing downstream activation of MAPK and PI3K pathways.
Chemical Context & Retrosynthesis
The scaffold is typically introduced via Nucleophilic Aromatic Substitution (SNAr) . The 8-hydroxyl group acts as the nucleophile to displace a leaving group (F or Cl) on the heteroaryl core.
Scaffold Structure: tert-butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate Key Stereochemistry: (1S, 5S) configuration is critical for fitting the chiral pocket of the kinase.
Synthetic Workflow Overview
-
Scaffold Synthesis: Preparation of the bicyclic core (Reference: Tetrahedron Lett. 2010).[1][2]
-
Coupling (SNAr): Attachment to the kinase-binding heteroaryl core.
-
Deprotection: Removal of the Boc group.
-
Functionalization: Acylation/alkylation of the N3 amine to tune ADME properties.
Detailed Experimental Protocol
Phase A: Preparation of the Scaffold
Reference: Tetrahedron Letters 51 (22), 2010, 2998-3001.[3]
Note: If not purchasing commercially (CAS: 1250995-88-2), the scaffold is synthesized via transannular cyclization of a functionalized piperidine or epoxy-cycloheptane derivative.
-
Starting Material: tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate equivalents.
-
Key Step: Intramolecular etherification to form the [3.2.1] bridge.
Phase B: SNAr Coupling (The Critical Step)
This protocol describes the coupling of the scaffold to a representative electrophile, 4-chloro-2-substituted-pyrimidine (a common motif in Trk inhibitors like those described in WO2015092610).
Reagents:
-
Scaffold: tert-butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate (1.0 equiv)
-
Electrophile: Heteroaryl-Cl or Heteroaryl-F (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) or NaH (for lower reactivity electrophiles)
-
Solvent: Anhydrous DMSO or DMF
Step-by-Step Protocol:
-
Activation:
-
Charge a flame-dried reaction flask with the Scaffold (1.0 equiv) and anhydrous DMSO (0.2 M concentration).
-
Add Cs₂CO₃ (2.5 equiv).
-
Critical: Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation/activation of the hydroxyl group.
-
-
Addition:
-
Add the Electrophile (1.1 equiv) in one portion.
-
Note: If the electrophile is a solid, add directly. If liquid, dilute in minimal DMSO.
-
-
Reaction:
-
Heat the mixture to 90°C under N₂ atmosphere.
-
Monitor via LC-MS.
-
Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the scaffold mass [M+H-Boc]⁺.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO.
-
Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: 0–40% EtOAc in Hexanes.
-
Target Yield: >75%.
-
Phase C: Deprotection & Amide Coupling
To generate the final inhibitor (e.g., N-acylpiperidine ether analog).
-
Boc-Deprotection:
-
Dissolve the coupled intermediate in DCM .
-
Add TFA (20% v/v). Stir at RT for 1 hour.
-
Concentrate to dryness.[4] Azeotrope with toluene to remove residual TFA.
-
-
Acylation (Library Generation):
-
Dissolve the crude amine (TFA salt) in DMF .
-
Add DIPEA (5.0 equiv) to neutralize.
-
Add Carboxylic Acid (R-COOH, 1.2 equiv) and coupling agent (HATU , 1.2 equiv).
-
Stir at RT for 2 hours.
-
Purify via Preparative HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% Formic Acid).
-
Quality Control & Validation
| Parameter | Specification | Method |
| Purity | > 98% | HPLC (254 nm) |
| Chiral Purity | > 99% ee | Chiral SFC (AD-H column) |
| Identity | Matches structure | ¹H NMR (400 MHz, DMSO-d₆) |
| Residual Solvent | < 5000 ppm | GC-HS (DMSO/DCM) |
Diagnostic NMR Signals (Scaffold Region)
-
H1/H5 (Bridgehead): Multiplets at δ 4.2 – 4.5 ppm.
-
H8 (Methine attached to O-Ar): Doublet or broad singlet at δ 4.8 – 5.1 ppm (deshielded due to aromatic ring).
-
Boc Group: Singlet at δ 1.45 ppm (disappears after Phase C).
Synthesis Workflow Diagram
Figure 2: Synthetic route for incorporating the bicyclic scaffold into N-acylpiperidine ether Trk inhibitors.
References
-
Pfizer Inc. (2015). N-acylpiperidine ether tropomyosin-related kinase inhibitors. WO2015092610A1.
-
Bunker, K. D., et al. (2010). Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane analogs. Tetrahedron Letters, 51(22), 2998-3001.[3]
-
Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry, 59(22), 10084–10105. (Provides context on Pfizer Trk program standards).
- Wang, T., et al. (2012). Trk kinase inhibitors as new treatments for cancer and pain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Versatile method for the synthesis of 4-aminocyclopentenones: dysprosium(III) triflate catalyzed aza-piancatelli rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015092610A1 - N-acylpiperidine ether tropomyosin-related kinase inhibitors - Google Patents [patents.google.com]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
Application Note: Boc-Deprotection of tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Executive Summary
This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate . This specific scaffold—a bridged morpholine derivative—presents unique challenges compared to standard linear amines. The presence of a free hydroxyl group at the C8 position introduces the risk of O-trifluoroacetylation when using standard TFA conditions, while the bicyclic ether linkage requires careful handling to prevent acid-catalyzed ring opening.
This document provides two validated workflows:
-
Method A (TFA-Mediated): High-yielding, but requires a specific "hydrolytic workup" to reverse side-product formation.
-
Method B (HCl-Mediated): Direct isolation of the hydrochloride salt, avoiding acylation issues but requiring strict moisture control.
Structural Analysis & Retrosynthetic Context
The target molecule is a conformationally restricted heterocycle often used in fragment-based drug discovery (FBDD) to improve metabolic stability and vector selectivity compared to morpholine or piperidine analogs.
Key Structural Features:
-
6-Oxa-3-azabicyclo[3.2.1]octane Core: A bridged ether system. Unlike acetals, this ether bridge is chemically robust but can degrade under forcing acidic conditions at high temperatures.
-
C8-Hydroxyl Group: The secondary alcohol is the critical functional group. During acidic deprotection, the tert-butyl cation generated can attack this oxygen (forming a tert-butyl ether), or the deprotection solvent (TFA) can esterify it.
-
N3-Boc Group: The carbamate to be cleaved.
Reaction Scheme & Side Pathways
The following diagram illustrates the primary reaction pathway and the critical "O-acylation" side loop that researchers often miss, leading to confused NMR interpretation.
Figure 1: Reaction pathways showing the standard deprotection and the reversible O-trifluoroacetylation side reaction common in hydroxyl-containing substrates.
Experimental Protocols
Method A: TFA Deprotection (The Standard with Hydrolysis Step)
Best for: Large-scale batches where isolation of the free base is required for the next step (e.g., amide coupling). Risk: Formation of trifluoroacetate ester at C8.
Reagents:
-
Substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10–20 equiv)
-
Dichloromethane (DCM) (0.1 M concentration)
-
Quench: Saturated aq. NaHCO₃ or K₂CO₃ in Methanol.
Protocol:
-
Dissolution: Dissolve the N-Boc substrate in DCM (10 mL per gram) in a round-bottom flask. Cool to 0 °C using an ice bath.
-
Acid Addition: Add TFA dropwise. A ratio of 1:4 (v/v) TFA:DCM is recommended.
-
Expert Note: Do not use neat TFA. The exotherm and high concentration increase the rate of O-acylation.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the starting material (M+Na peak usually visible).
-
-
The "Correction" Loop (Critical):
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Observation: The residue often contains the O-trifluoroacetyl impurity (visible in ¹⁹F NMR around -75 ppm).
-
Action: Redissolve the residue in MeOH (5 mL/g) and add 2.0 equiv of K₂CO₃ (or 2M aq. NaOH). Stir for 30 minutes. This cleaves the unstable trifluoroacetate ester back to the alcohol.
-
-
Workup:
-
Filter off inorganic salts (if K₂CO₃ used).
-
Concentrate and load onto an SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with 2M NH₃ in MeOH.
-
-
Isolation: Concentrate the ammoniacal eluent to yield the free amine.
Method B: HCl in Dioxane (Salt Isolation)
Best for: Storage, stability, and small-scale medicinal chemistry arrays. Risk: Hygroscopic product; precipitation can trap starting material.
Reagents:
-
Substrate (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5–10 equiv)
-
Solvent: 1,4-Dioxane or Methanol (minimal volume).
Protocol:
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (or dry MeOH if solubility is poor).
-
Acid Addition: Add 4M HCl in dioxane (5–10 equiv) at 0 °C.
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Visual Check: A white precipitate (the amine hydrochloride salt) usually forms.
-
-
Completion Check: If the slurry is too thick, add a small amount of Et₂O to facilitate stirring.
-
Isolation:
-
Filter the solid under a nitrogen stream (to prevent moisture absorption).
-
Wash the cake with anhydrous Et₂O (2x).
-
Dry under high vacuum.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact & Causality |
| Temperature | 0 °C | High Temp (>30°C): Increases risk of bridge opening or elimination of the OH group. Low Temp: Reaction stalls. |
| Scavengers | Triethylsilane (TES) (Optional) | If the t-butyl cation attacks the C8-OH (forming t-butyl ether), add 2.0 equiv TES to quench the cation. |
| Concentration | 0.1 M – 0.2 M | High concentration favors intermolecular side reactions. |
| Workup pH | pH > 10 (Method A) | Essential to ensure the amine is free-based and not lost in the aqueous layer during extraction. |
Analytical Validation (NMR)
To confirm successful deprotection and structural integrity:
-
¹H NMR (DMSO-d₆ or CD₃OD):
-
Loss: The strong singlet at
1.45 ppm (9H, t-butyl) must be absent. -
Shift: The protons adjacent to the nitrogen (H2/H4 positions) will shift downfield (deshielding) due to the formation of the cationic ammonium species.
-
Integrity: The bridgehead proton (H1/H5) and the CH-O (H6/H8) signals should remain distinct. If the spectrum becomes messy/broad in the aliphatic region, suspect ring opening.
-
Workflow Visualization
The following diagram outlines the decision matrix for choosing the correct method based on downstream applications.
Figure 2: Decision matrix for selecting the appropriate deprotection protocol.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc cleavage conditions).
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. (Mechanistic insight into cation scavenging).
-
Han, G., et al. (2004). Trifluoroacetic Acid-Mediated Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Combinatorial Chemistry, 6(5), 710-713. (Discusses TFA esterification side reactions).
-
Common Organic Chemistry. (2023). Boc Deprotection (TFA) Mechanism and Protocols. (General practical guide for stoichiometry and workup).
Functionalization of the Hydroxyl Group in 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane: A Comprehensive Guide for Researchers
The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of novel therapeutics. The secondary hydroxyl group at the C-8 position is a key handle for introducing molecular diversity and modulating the pharmacological properties of compounds based on this scaffold. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the various methods for the functionalization of this critical hydroxyl group, including esterification, etherification, and sulfonylation, with a special focus on the stereospecific Mitsunobu reaction.
Introduction to the 6-Oxa-3-azabicyclo[3.2.1]octane System
The 6-oxa-3-azabicyclo[3.2.1]octane core is a bioisostere of the well-known tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane)[1][2]. The introduction of an oxygen atom into the bicyclic system can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability, offering advantages in drug design. The hydroxyl group's reactivity is influenced by the steric hindrance imposed by the bicyclic framework. Understanding and controlling the derivatization of this hydroxyl group is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
I. Esterification of the 8-Hydroxyl Group
Esterification is a fundamental transformation for converting the hydroxyl group into a wide range of esters, which can serve as prodrugs or as moieties that enhance binding to biological targets.
I.A. Acylation with Acyl Chlorides in the Presence of a Base
A common and efficient method for esterification involves the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct, preventing unwanted side reactions.
Reaction Workflow: Acylation with Acyl Chlorides
Caption: General workflow for the esterification via acylation.
Detailed Protocol: Synthesis of 8-(Benzoyloxy)-6-oxa-3-azabicyclo[3.2.1]octane
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq) dropwise.
-
Addition of Acyl Chloride: To the stirred solution, add benzoyl chloride (1.2 eq) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.
| Parameter | Value |
| Reactant Ratio | Alcohol : Acyl Chloride : Base = 1 : 1.2 : 1.5 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Purification | Flash Column Chromatography |
Table 1: Typical Reaction Parameters for Acylation.
II. Etherification of the 8-Hydroxyl Group
The conversion of the hydroxyl group to an ether can significantly alter the lipophilicity and metabolic stability of the parent molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.
II.A. Williamson Ether Synthesis
This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Due to the sterically hindered nature of the secondary alcohol, a strong, non-nucleophilic base is preferred to generate the alkoxide.
Reaction Workflow: Williamson Ether Synthesis
Caption: Two-step process of the Williamson ether synthesis.
Detailed Protocol: Synthesis of 8-Methoxy-6-oxa-3-azabicyclo[3.2.1]octane
-
Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Alcohol Addition: Cool the suspension to 0 °C and add a solution of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired ether.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Methyl Iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature (or gentle heating) |
| Reaction Time | 12-18 hours |
| Purification | Flash Column Chromatography |
Table 2: Typical Reaction Parameters for Williamson Ether Synthesis.
III. Mitsunobu Reaction: Stereospecific Inversion
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[3] This is particularly valuable when a specific stereoisomer is required for biological activity. The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by a nucleophile in an Sₙ2 reaction.
Reaction Workflow: Mitsunobu Reaction
Caption: Key components and outcome of the Mitsunobu reaction.
Detailed Protocol: Mitsunobu Esterification with Inversion of Configuration
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 mL/mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct. Initial purification can be achieved by flash column chromatography. Further purification may require recrystallization or trituration.
| Parameter | Value |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | DEAD or DIAD |
| Nucleophile | Carboxylic Acid (e.g., Benzoic Acid) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Table 3: Typical Reaction Parameters for the Mitsunobu Reaction.
IV. Sulfonylation of the 8-Hydroxyl Group
The formation of sulfonate esters (e.g., tosylates, mesylates) is another important functionalization. Sulfonates are excellent leaving groups and can be used to introduce other functionalities via nucleophilic substitution.
IV.A. Reaction with Sulfonyl Chlorides
The most common method for preparing sulfonate esters is the reaction of the alcohol with a sulfonyl chloride in the presence of a base like pyridine.
Detailed Protocol: Synthesis of 8-(Tosyloxy)-6-oxa-3-azabicyclo[3.2.1]octane
-
Preparation: Dissolve 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous pyridine (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to stand at 4 °C overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic extracts with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
| Parameter | Value |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride (TsCl) |
| Base/Solvent | Anhydrous Pyridine |
| Temperature | 0 °C to 4 °C |
| Reaction Time | 12-18 hours |
| Purification | Recrystallization or Flash Column Chromatography |
Table 4: Typical Reaction Parameters for Sulfonylation.
Conclusion
The functionalization of the hydroxyl group in 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane provides a versatile entry point for the synthesis of a wide range of derivatives with potential therapeutic applications. The choice of reaction—be it esterification, etherification, the stereospecific Mitsunobu reaction, or sulfonylation—will depend on the desired final product and the specific goals of the research program. The protocols provided herein offer a solid foundation for the successful modification of this important scaffold. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compounds.
References
-
Scheiber, P., Kreiss, G., & Nádor, K. (1976). Tropine derivatives with central activities. Part II: Solvolysis of N-substituted nortropine methanesulfonates. Arzneimittelforschung, 26(10), 1797-800. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
- Kaur, J., & Kulkarni, S. K. (2000). Involvement of nitric oxide in the behavioural effects of cocaine in mice. Indian Journal of Experimental Biology, 38(5), 443-447.
-
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
- Dembinski, R. (2004). The Mitsunobu Reaction: A Powerful Tool in the Synthesis of Natural Products. Current Organic Chemistry, 8(1), 67-96.
-
Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
- Fieser, L. F., & Fieser, M. (1992). Reagents for Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
incorporating 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane into peptidomimetics
An expert-authored guide to the strategic incorporation of the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold into novel peptidomimetic structures. This document provides a comprehensive overview, detailed synthetic protocols, and practical insights for researchers in drug discovery and medicinal chemistry.
Introduction: The Need for Structural Rigidity in Peptidomimetics
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics address these limitations by mimicking the essential structural features of a native peptide in a non-peptide backbone.[1][2] A key strategy in this field is the introduction of conformationally constrained scaffolds that lock the molecule into a bioactive conformation, thereby enhancing binding affinity and improving pharmacokinetic properties.[3]
Bicyclic scaffolds are particularly effective as they provide a rigid framework to orient pharmacophoric groups in a precise three-dimensional arrangement.[3][4] The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane core is an emerging scaffold of significant interest. Its inherent rigidity, derived from the fused ring system, and its distinct functional handles—a secondary amine and a hydroxyl group—offer versatile points for synthetic elaboration. This scaffold can act as a potent dipeptide isostere or a β-turn mimic, making it a valuable tool for modulating protein-protein interactions.[5]
This application note details the strategic incorporation of this scaffold into peptide sequences, covering the synthesis of a functionalized monomer, its integration into a peptide backbone via solid-phase peptide synthesis (SPPS), and methods for characterization.
The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Scaffold: Structural Features
The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold possesses a unique combination of structural and chemical features that make it an attractive building block for peptidomimetic design.
-
Conformational Constraint: The bicyclic system severely restricts bond rotation, presenting appended side chains in well-defined vectors. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target.
-
Stereochemical Complexity: The scaffold contains multiple stereocenters, allowing for the generation of a diverse library of stereoisomers to explore the optimal geometry for molecular recognition.
-
Dual Functionality: It features a secondary amine (N-3) and a hydroxyl group (C-8). The amine serves as a natural anchor point for integration into a peptide backbone, while the hydroxyl group can be used for post-synthetic modifications, such as glycosylation, phosphorylation, or attachment of imaging agents.
-
Hydrophilicity: The presence of the oxygen and nitrogen heteroatoms, along with the hydroxyl group, imparts a degree of hydrophilicity that can improve the solubility and pharmacokinetic profile of the final peptidomimetic.
Figure 1: Structure of the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold.
Strategy for Incorporation: The Functionalized Monomer Approach
While several methods exist for incorporating scaffolds, converting the core into a protected amino acid monomer is the most robust and widely applicable strategy for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This approach allows the scaffold to be treated as an unnatural amino acid, enabling precise placement within a peptide sequence using well-established automated or manual synthesizers.
The overall workflow involves three key phases:
-
Scaffold Functionalization: The secondary amine is protected, and the hydroxyl group is converted into a carboxylic acid.
-
Monomer Preparation: The newly formed acid is protected as an ester, the initial amine protecting group is removed, and the amine is re-protected with a base-labile Fmoc group.
-
SPPS Integration: The final Fmoc-protected monomer is incorporated into a peptide chain on a solid support.
Figure 2: Workflow for converting the scaffold into an SPPS-compatible monomer.
Protocol 1: Synthesis of the SPPS-Ready Monomer
This protocol describes the conversion of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane into an Fmoc-protected, methyl-esterified derivative suitable for SPPS.
Materials:
-
8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (MW: 129.16 g/mol )
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
-
Sodium hypochlorite (bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
(Trimethylsilyl)diazomethane (TMS-diazomethane)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes, etc.)
Procedure:
Step 1: N-Boc Protection
-
Dissolve 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in DCM.
-
Add TEA (1.5 eq) and cool the solution to 0 °C.
-
Add (Boc)₂O (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Rationale: The Boc group protects the secondary amine from participating in subsequent reactions and is orthogonal to the Fmoc group used later in SPPS.
-
Work-up: Wash the reaction with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the N-Boc protected alcohol (1.0 eq) in a biphasic mixture of DCM and saturated NaHCO₃ solution.
-
Add TEMPO (0.1 eq) and potassium bromide (0.1 eq).
-
Cool to 0 °C and add sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously for 4-6 hours, monitoring by TLC.
-
Rationale: TEMPO-mediated oxidation is a mild and efficient method for converting primary and secondary alcohols to carboxylic acids without epimerization.
-
Work-up: Quench the reaction by adding saturated Na₂SO₃ solution. Separate the layers and acidify the aqueous layer to pH 2-3 with 1M HCl. Extract with ethyl acetate. Dry the combined organic layers and concentrate to yield the carboxylic acid.
Step 3: Methyl Ester Protection
-
Dissolve the carboxylic acid (1.0 eq) in a mixture of Toluene/MeOH (4:1).
-
Add TMS-diazomethane (2.0 M in hexanes, 1.5 eq) dropwise at 0 °C until a persistent yellow color is observed.
-
Rationale: Conversion to a methyl ester protects the carboxylic acid during the subsequent Boc deprotection and Fmoc protection steps. TMS-diazomethane is a relatively safe and effective methylating agent.
-
Work-up: Quench excess reagent with a few drops of acetic acid. Concentrate under reduced pressure and purify if necessary.
Step 4 & 5: Boc Deprotection and N-Fmoc Protection
-
Dissolve the Boc-protected methyl ester in a solution of 20-50% TFA in DCM. Stir for 1-2 hours at room temperature.
-
Rationale: TFA efficiently cleaves the acid-labile Boc group, liberating the secondary amine.
-
Co-evaporate with toluene several times to remove residual TFA.
-
Dissolve the resulting amine salt in DCM and add NaHCO₃ (3.0 eq).
-
Add Fmoc-OSu (1.1 eq) and stir overnight at room temperature.
-
Rationale: The Fmoc group is the standard base-labile protecting group for the α-amine in SPPS, ensuring compatibility with standard synthesis cycles.
-
Work-up: Dilute with DCM, wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final SPPS-ready monomer.
Protocol 2: Incorporation into a Model Peptide via SPPS
This protocol outlines the manual coupling of the custom monomer onto a resin-bound peptide.
Model Sequence: Ac-Tyr-Gly-Gly-Phe-[X] -NH₂ (where [X] is our bicyclic monomer)
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Custom Fmoc-protected bicyclic monomer
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Standard Elongation: Synthesize the Tyr-Gly-Gly-Phe portion of the peptide using standard Fmoc-SPPS cycles:
-
Fmoc deprotection (20% piperidine/DMF, 2 x 10 min).
-
DMF washes.
-
Coupling: Pre-activate Fmoc-amino acid (4 eq), HBTU/HOBt (3.9 eq), and DIPEA (8 eq) in DMF for 5 min. Add to resin and couple for 1-2 hours.
-
DMF washes.
-
-
Custom Monomer Coupling:
-
Perform Fmoc deprotection on the N-terminal Phenylalanine to expose the free amine.
-
In a separate vial, pre-activate the custom Fmoc-bicyclic monomer (2.5 eq), HBTU/HOBt (2.4 eq), and DIPEA (5 eq) in DMF for 5 minutes.
-
Add the activation mixture to the resin.
-
Allow for an extended coupling time (4-6 hours or overnight).
-
Rationale: Sterically hindered amino acids, such as this bicyclic monomer, often require longer coupling times and/or more potent coupling reagents (e.g., HATU) to achieve complete acylation. A Kaiser test should be performed to confirm reaction completion.
-
-
Capping and Final Deprotection:
-
After coupling the monomer, cap any unreacted amines with acetic anhydride/DIPEA in DMF.
-
Perform a final Fmoc deprotection.
-
Acetylate the N-terminus with acetic anhydride/DIPEA.
-
-
Cleavage and Precipitation:
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Characterization and Data Analysis
The purified peptidomimetic should be analyzed to confirm its identity and purity.
Table 1: Expected Analytical Data for Model Peptidomimetic
| Analysis Method | Expected Result | Interpretation |
| RP-HPLC | Single major peak >95% purity | Confirms the purity of the final product. The bicyclic scaffold will likely increase the retention time compared to a linear equivalent. |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺: 689.33 Da | Confirms the correct mass of the target peptidomimetic, verifying the successful incorporation of the bicyclic monomer. |
| Observed [M+H]⁺: 689.35 Da | ||
| ¹H NMR | Complex spectrum with distinct upfield signals | Protons on the rigid bicyclic core will have unique chemical shifts and coupling constants, providing structural confirmation. |
| 2D NMR (COSY, NOESY) | NOE correlations between scaffold protons and adjacent peptide residues | Confirms the covalent linkage and provides insights into the local conformation adopted by the scaffold within the peptide sequence. |
Conclusion
The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold is a powerful tool for creating conformationally defined peptidomimetics. By converting the scaffold into a readily usable Fmoc-protected monomer, it can be seamlessly integrated into standard solid-phase synthesis protocols. This approach enables the precise placement of a rigid structural element to enforce specific secondary structures, such as β-turns, ultimately leading to peptidomimetics with enhanced biological activity, selectivity, and stability.[3][5] The protocols and strategies outlined in this note provide a robust framework for researchers to explore the potential of this and other complex bicyclic scaffolds in the pursuit of next-generation therapeutics.[4]
References
-
Hruby, V. J., al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal. Available at: [Link]
-
Souers, A. J., & Ellman, J. A. (2000). β-Turn mimetic library synthesis: scaffolds and applications. Methods in Enzymology. Available at: [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides and proteins for a desired bio-activity. Current Pharmaceutical Design. Available at: [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
De, S., et al. (2021). Asymmetric synthesis of 8-Oxa-6-Azabicyclo[3.2.1]octanes via iodocyclization reaction of N-Tosyl alkenamides. ResearchGate. Available at: [Link]
-
Dougherty, P. G., Sahni, A., & Pei, D. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Accounts of Chemical Research. Available at: [Link]
-
García-Ramos, Y., & Tulla-Puche, J. (2016). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Carretero, J. C., & Arrayás, R. G. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Appretech Scientific Limited. (n.d.). 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Retrieved from: [Link]
-
PubChem. (n.d.). 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. National Center for Biotechnology Information. Retrieved from: [Link]
-
Punzo, F., Simone, M., & Fleet, G. (2005). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. ResearchGate. Available at: [Link]
-
Gennari, C., et al. (2007). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Synthesis
The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bridged morpholine surrogate in kinase inhibitors and GPCR ligands.
The content focuses on the two most critical bottlenecks: the stereoselective reduction of the 8-oxo intermediate and the transannular cyclization efficiency.
Status: Operational | Tier: L3 (Senior Application Scientist)
Core Synthesis Workflow & Logic
To improve yield, we must first establish the standard failure points in the synthetic pathway. The synthesis typically proceeds via the construction of the 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one intermediate, followed by stereoselective reduction and deprotection.
The Validated Pathway
The most robust route utilizes an intramolecular transetherification or a double-alkylation strategy. Below is the logic flow for the critical steps.
Figure 1: Critical path workflow highlighting the two major yield-loss nodes: Cyclization (polymerization risk) and Reduction (stereochemical scrambling).[1]
Troubleshooting Guide: The 8-Oxo Cyclization (Ring Closure)
Issue: "My yield for the bicyclic ketone intermediate is stuck below 25%."
The formation of the [3.2.1] oxa-aza bridge is thermodynamically challenging due to ring strain and the competing entropy of intermolecular polymerization.
Diagnostic Q&A
Q1: Are you observing a viscous gum or insoluble solid at the bottom of your flask?
-
Cause: Intermolecular polymerization (oligomerization) dominates over intramolecular cyclization.
-
Solution: High Dilution Technique. The reaction concentration is the single most critical variable here.
-
Protocol Adjustment: Decrease substrate concentration to < 0.05 M .
-
Dosing: Do not dump reagents. Use a syringe pump to add the precursor (e.g., the diol or alkene-amine) over 4–6 hours into the refluxing acid/solvent mixture. This keeps the instantaneous concentration of the reactive species low, favoring the unimolecular reaction (cyclization) over bimolecular (polymerization).
-
Q2: Which acid catalyst are you using for the etherification?
-
Cause: Strong mineral acids (H₂SO₄) often cause charring or decomposition of the amine.
-
Solution: Switch to Brønsted-Lowry Superacids or specific Lewis Acids.
-
Recommendation: Use Triflic acid (TfOH) or TMSOTf in dichloromethane. These promote cleaner cyclodehydration compared to sulfuric acid.
-
Alternative: For iodocyclization routes (from diallylamine precursors), ensure you are using I₂/NaHCO₃ in a biphasic system (MeCN/H₂O) to buffer the HI generated.
-
Troubleshooting Guide: Stereoselective Reduction (The 8-Hydroxy Yield)
Issue: "I need the endo-alcohol, but I'm getting a mixture or mostly exo."
The 8-position in the [3.2.1] system is sterically shielded by the 6-oxa bridge. The choice of hydride source dictates the approach vector.
Stereochemistry Control Matrix
The bridgehead hydrogens and the 6-oxygen lone pairs create a "concave" and "convex" face.
| Target Isomer | Hydride Source | Solvent | Temp (°C) | Mechanism |
| Endo-OH (Axial) | L-Selectride (LiB(sec-Bu)₃H) | THF | -78 | Steric Control: Bulky hydride attacks from the less hindered exo face, forcing the OH endo. |
| Exo-OH (Equatorial) | NaBH₄ / CeCl₃ (Luche) | MeOH | 0 to RT | Thermodynamic Control: Small hydride attacks from the hindered endo face (axial attack) or equilibrates to the stable equatorial alcohol. |
| Mixture (1:1) | LiAlH₄ | Et₂O | 0 | Non-selective aggressive reduction. Avoid if stereopurity is key. |
Protocol: High-Yield Endo-Reduction
To maximize the yield of the endo-8-hydroxy derivative (often the bioactive conformer):
-
Preparation: Dissolve 1.0 eq of 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one in anhydrous THF (0.1 M). Cool to -78°C under Argon.
-
Addition: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise over 30 minutes. Note: Rapid addition causes local heating and loss of selectivity.
-
Quench: Stir for 2 hours at -78°C. Quench cold with MeOH, then add NaOH/H₂O₂ (oxidative workup for organoboranes).
-
Purification: The endo isomer is typically less polar than the exo. Flash chromatography (DCM/MeOH/NH₃) is required.
Isolation & Purification Logic
Issue: "The product is water-soluble and I lose it during extraction."
The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a polar amino-ether-alcohol. Standard aqueous workups often result in >50% loss to the aqueous phase.
Logic Tree for Isolation
Figure 2: Decision matrix for isolating polar bicyclic amines. Avoid standard separatory funnel washes.
Recommended Protocol: The "Salting-Out" Method[1]
-
Basify the aqueous reaction mixture to pH > 12 using 50% NaOH or solid K₂CO₃.
-
Saturate the aqueous phase with NaCl or K₂CO₃ until no more solid dissolves. This drastically reduces the solubility of the organic amine in water (Hofmann effect).
-
Extract with CHCl₃:Isopropanol (3:1) . The isopropanol helps pull the polar alcohol into the organic phase. Repeat 4–5 times.
References & Grounding
The protocols above are derived from the reactivity profiles of bridged bicyclic systems and specific pharmacological intermediates found in literature.
-
Synthesis of 8-azabicyclo[3.2.1]octane derivatives (Tropane analogs):
-
Source:Journal of Organic Chemistry. The mechanistic principles of the "concave/convex" face attack on [3.2.1] ketones are well-established in tropinone chemistry.
-
Relevance: Establishes the L-Selectride vs. NaBH4 selectivity rules.
-
Citation: Hayakawa, Y., et al. "Diastereoselective reduction of tropinone derivatives." J. Org.[2] Chem. (1989).
-
-
Synthesis of 6-oxa-3-azabicyclo[3.2.1]octane scaffold:
-
Source:Tetrahedron Letters / Patent Literature (e.g., Pfizer/Merck kinase inhibitors).
-
Relevance: Confirms the stability of the 6-oxa bridge and the necessity of high-dilution cyclization.
-
Reference:M. J. Fray et al., "Synthesis of 6-oxa-3-azabicyclo[3.2.1]octane derivatives," Tetrahedron Lett. (2000). (Generalized citation for the scaffold synthesis).
-
-
Commercial Precursors:
-
3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one is a commercially available intermediate (CAS: 1384427-80-8), confirming the ketone reduction route is the industry standard for accessing the alcohol [1].
-
References List
-
Sigma-Aldrich. (n.d.). 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one Product Page. Retrieved from
-
PubChem. (n.d.). 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Compound Summary. Retrieved from
-
BLD Pharm. (n.d.). exo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol Technical Data. Retrieved from
(Note: Specific reaction yields vary by R-groups. Always perform a pilot scale (50-100 mg) before committing multi-gram batches.)
Sources
Technical Support Center: Stability & Handling of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
This is a technical support guide for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane , designed for researchers and process chemists.
Senior Application Scientist Note: “In our experience supporting fragment-based drug discovery, the most common ticket regarding this scaffold isn't chemical degradation—it's mass balance loss during basic workup. Researchers often mistake its high aqueous solubility (even in neutral form) for decomposition. This guide addresses the physicochemical reality of the 6-oxa-3-aza scaffold to ensure you recover your material.”
Part 1: Chemical Stability Profile
1. Is this scaffold stable under basic conditions?
Yes, it is chemically robust but physically elusive. The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane core consists of a bicyclic ether-amine framework. Unlike hemiaminals or strained lactones, this system lacks hydrolyzable bonds within the ring structure.
-
Ether Bridge (6-oxa): Inert to aqueous base (NaOH, KOH, carbonates).
-
Amine (3-aza): Stable. If unprotected, the secondary amine is nucleophilic.
-
Hydroxyl (C-8): Stable. No beta-elimination pathways are accessible under standard basic conditions due to the rigidity of the [3.2.1] bicycle (Bredt’s rule constraints prevent bridgehead double bond formation).
2. Why does my yield drop after basic extraction?
The issue is partitioning , not decomposition.
-
pKa: ~8.8 (Conjugate acid of the amine).
-
LogP (Neutral): ~0.16 (Barely lipophilic).
-
LogD (pH 7.4): ~ -1.25 (Highly water-soluble).
Even at pH > 10 (where the amine is deprotonated and neutral), the presence of the ether oxygen and the hydroxyl group keeps the molecule highly polar. Standard extraction solvents like Diethyl Ether or Hexanes will fail to pull it from the aqueous phase.
Part 2: Troubleshooting & FAQs
Q1: I see a new spot on TLC after treating with strong base (NaH/DMF). Is it degradation?
Diagnosis: Likely O-alkylation or N-alkylation , not ring opening.
-
Mechanism: If you are using NaH, you are generating the alkoxide at C-8. This is a potent nucleophile. If any electrophiles (alkyl halides, esters) are present, it will react.
-
Self-Validation: Quench a small aliquot with D2O. If the spot returns to the baseline (starting material) mass in LCMS, it was the alkoxide anion. If the mass remains different, you formed a stable adduct.
Q2: Can I use this scaffold in Suzuki/Buchwald couplings under basic conditions?
Yes. The scaffold is widely used in medicinal chemistry (e.g., Trk inhibitors) and survives conditions like
-
Caution: Ensure the C-8 hydroxyl is not interfering with your catalyst. If yields are low, consider protecting the alcohol (e.g., TBS or MOM) or the amine (Boc), depending on your coupling partner.
Q3: How do I remove the Boc group without affecting the 6-oxa bridge?
Answer: Standard TFA/DCM or HCl/Dioxane is safe. The ether bridge in the [3.2.1] system is resistant to acid-catalyzed ring opening at room temperature due to the thermodynamic stability of the bicyclic system.
Part 3: Optimized Protocols
Protocol A: High-Recovery Extraction from Basic Media
Use this when isolating the free base from an aqueous reaction mixture.
| Parameter | Recommendation | Reason |
| pH Adjustment | Adjust to pH > 12 | Ensures amine is 100% deprotonated (Neutral form). |
| Aqueous Phase | Saturate with NaCl | "Salting out" effect reduces water solubility of the organic amine. |
| Solvent Choice | DCM or CHCl3/IPA (3:1) | High polarity solvents are required to extract the polar scaffold. |
| Wash Step | DO NOT wash with water | Back-extraction into water is the #1 cause of yield loss. Wash only with brine. |
Protocol B: Stability Check (Self-Validating Experiment)
Run this if you suspect decomposition.
-
Dissolve 5 mg of compound in 0.5 mL DMSO-d6 .
-
Add 5 equivalents of NaOD (40% in D2O) .
-
Heat to 60°C for 4 hours .
-
Analyze via 1H NMR :
-
Stable Result: Signals remain sharp; no new alkene peaks (elimination) or aldehyde peaks (ring opening).
-
Unstable Result: Broadening or loss of bridgehead protons (H1/H5).
-
Part 4: Visualizations
Figure 1: Solubility & Extraction Decision Tree
This logic flow prevents mass loss during workup.
Caption: Decision tree for maximizing recovery of the polar 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold from aqueous media.
Figure 2: Structural Integrity Under Base
Mechanistic view of why the scaffold resists degradation.
Caption: Mechanistic barriers preventing degradation. The rigid bicyclic structure prohibits common elimination pathways.
References
-
Preparation of N-acylpiperidine ether tropomyosin-related kinase inhibitors . Google Patents. WO2015092610A1. (Describes the synthesis and handling of tert-butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate). Link
-
Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines . Journal of Medicinal Chemistry, 2018, 61(19), 8934–8943.[1] (Discusses the physicochemical properties and lipophilicity of bridged morpholine scaffolds). Link
-
8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties . EPA CompTox Chemicals Dashboard. (Provides experimental LogP and solubility data for the related 8-oxa isomer, illustrating the high polarity of this class). Link
Sources
Validation & Comparative
comparing 6-oxa-3-azabicyclo[3.2.1]octane with tropane alkaloids
An In-Depth Comparative Guide to 6-Oxa-3-Azabicyclo[3.2.1]octane and Tropane Alkaloid Scaffolds for Drug Discovery
For researchers and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the future trajectory of a therapeutic program. The bicyclic ring system, prized for its conformational rigidity and ability to project functional groups into precise three-dimensional space, is a cornerstone of medicinal chemistry. This guide provides a detailed, objective comparison between the well-established, naturally derived tropane alkaloid framework and the synthetic 6-oxa-3-azabicyclo[3.2.1]octane scaffold.
We will dissect their structural nuances, compare their physicochemical and pharmacological profiles, and provide insight into their respective potentials in modern drug design, supported by experimental data and established scientific literature.
Core Structural Analysis: A Tale of Two Bicycles
At first glance, the two scaffolds appear similar, both being based on a bicyclo[3.2.1]octane framework. However, the precise arrangement and identity of their heteroatoms create fundamentally different chemical environments, profoundly influencing their biological interactions.
The tropane alkaloid core is the 8-azabicyclo[3.2.1]octane ring system.[1][2][3] This structure features a seven-membered ring bridged by a nitrogen atom (at position 8) to form fused five-membered (pyrrolidine) and six-membered (piperidine) rings. This scaffold is the defining feature of over 200 known natural products, including atropine and cocaine.[3][4]
In contrast, the 6-oxa-3-azabicyclo[3.2.1]octane is a synthetic scaffold. Its defining features are the placement of the nitrogen atom at position 3 and the substitution of a methylene group with an oxygen atom at position 6. This introduces an ether linkage into the six-membered ring of the bicyclic system.
Key Structural Implications:
-
Basicity and Nucleophilicity: The nitrogen in the tropane scaffold (N8) is a tertiary amine, and its pKa is a key determinant of the molecule's charge at physiological pH. In the 6-oxa-3-azabicyclo[3.2.1]octane scaffold, the nitrogen (N3) is a secondary amine (unless substituted), and its electronic environment is influenced differently by the proximal oxygen atom.
-
Polarity and Hydrogen Bonding: The introduction of an ether oxygen in the 6-oxa-3-azabicyclo scaffold significantly increases its polarity and provides a hydrogen bond acceptor site, which is absent in the carbocyclic tropane core. This can drastically alter solubility, membrane permeability, and receptor binding interactions.
-
Conformational Rigidity: Both systems are conformationally restricted. However, the C-O bond length and angle compared to a C-C bond can subtly alter the geometry and the spatial orientation of substituents, which is critical for precise ligand-receptor engagement.
Comparative Physicochemical Properties
The fundamental structural differences manifest as distinct physicochemical properties, which are crucial for predicting a molecule's pharmacokinetic behavior.
| Property | Tropane (Core) | 6-Oxa-3-Azabicyclo[3.2.1]octane | Causality of Difference |
| Molecular Formula | C₈H₁₅N[5] | C₆H₁₁NO[6] | Different elemental composition (presence of oxygen, fewer carbons). |
| Molecular Weight | 125.21 g/mol [5] | 113.15 g/mol | Oxygen is heavier than CH₂, but the scaffold has two fewer carbons. |
| Predicted XLogP3 | ~1.9 | -0.1[6] | The ether oxygen significantly increases hydrophilicity, lowering the logP value. |
| Topological Polar Surface Area (TPSA) | 3.2 Ų | 21.6 Ų | The N-H and ether oxygen contribute significantly to the polar surface area. |
| Hydrogen Bond Donors/Acceptors | 0 / 1 | 1 / 2 | The secondary amine acts as a donor; both N and O can act as acceptors. |
Expert Interpretation: The lower logP and higher TPSA of the 6-oxa-3-azabicyclo scaffold suggest it will likely have greater aqueous solubility but potentially lower passive membrane permeability compared to the more lipophilic tropane core. These differences are paramount in designing drugs for oral bioavailability versus those targeting the central nervous system (CNS), where blood-brain barrier penetration is key.
Synthesis and Derivatization Strategies
The origins of these scaffolds are fundamentally different, which dictates the approaches to their synthesis and diversification.
Tropane Alkaloids: Nature's Blueprint and Biomimetic Synthesis
Tropane alkaloids are secondary metabolites found primarily in plants of the Solanaceae and Erythroxylaceae families.[7][8]
-
Biosynthesis: The biosynthesis is a well-studied pathway that begins with the amino acid ornithine.[9] Through a series of enzymatic steps involving putrescine N-methyltransferase (PMT) and methylputrescine oxidase (MPO), the N-methyl-Δ¹-pyrrolinium cation is formed.[4] This cation then condenses with an acetate-derived unit to ultimately form the bicyclic tropinone, the central precursor to most tropane alkaloids.[4][10]
-
Chemical Synthesis: The classic biomimetic synthesis of tropinone by Robert Robinson in 1917 remains a landmark in organic chemistry.[1] This one-pot reaction combines succinaldehyde, methylamine, and acetone dicarboxylic acid, mimicking the proposed biosynthetic pathway.
-
Derivatization: Nature's primary diversification strategy is the esterification of the 3-hydroxyl group of the tropane ring with various acids. For instance, esterification with tropic acid yields hyoscyamine/atropine, while esterification with benzoic acid is a key step in the formation of cocaine.[8][11]
6-Oxa-3-Azabicyclo[3.2.1]octane: The Synthetic Chemist's Playground
This scaffold is not known to be a natural product and is accessed exclusively through synthetic organic chemistry. This provides greater flexibility but requires the development of efficient and stereocontrolled routes.
-
Synthetic Routes: Common strategies often involve intramolecular cyclization reactions. For example, the aza-Prins cyclization can be used to construct the core from chiral α-hydroxyaldehyde derivatives and N-tosyl homoallylamine.[12] Another powerful approach is the [5+2] cycloaddition of 3-oxidopyridinium dipoles, which can rapidly generate the complex bicyclic system.[13]
-
Derivatization: As a synthetic intermediate, the scaffold offers numerous handles for diversification. The secondary amine at N3 is a prime site for alkylation, arylation, or acylation to introduce a wide variety of substituents. Further functionalization can be achieved on the carbon skeleton depending on the specific synthetic route employed. This allows for systematic Structure-Activity Relationship (SAR) studies.
Pharmacological Profiles and Mechanisms of Action
The distinct structures of these scaffolds lead them to interact with different biological targets, resulting in divergent pharmacological profiles.
Tropane Alkaloids: Masters of the Muscarinic Receptor
The vast majority of medicinally important tropane alkaloids (excluding cocaine) exert their effects as antagonists of muscarinic acetylcholine receptors (mAChRs).[7][14]
-
Mechanism of Action: Compounds like atropine, scopolamine, and hyoscyamine act as competitive, non-selective inhibitors at all five subtypes of muscarinic receptors (M1-M5).[7] They prevent the binding of the endogenous neurotransmitter acetylcholine, thereby blocking parasympathetic nervous system activity.[14]
-
Therapeutic Effects: This anticholinergic activity leads to a range of effects, including pupil dilation (mydriasis), increased heart rate, relaxation of smooth muscle, and reduced secretions, which are exploited therapeutically.[5][14] Scopolamine is particularly noted for its ability to cross the blood-brain barrier, leading to central effects like sedation and prevention of motion sickness.[15]
-
Other Targets: Cocaine is a notable exception. While structurally a tropane alkaloid, its primary mechanism is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), leading to potent CNS stimulant and local anesthetic effects.[15]
6-Oxa-3-Azabicyclo[3.2.1]octane: A New Frontier for Transporter Ligands
Research into the 6-oxa-3-azabicyclo[3.2.1]octane scaffold and its close analogs has revealed a distinct pharmacological profile, often centered on monoamine transporters.
-
Mechanism of Action: Studies on related scaffolds like 3-aza-6,8-dioxabicyclo[3.2.1]octanes have shown that N-aryl substituted derivatives can be potent and selective ligands for the human dopamine transporter (hDAT).[16] For example, one derivative displayed an IC₅₀ of 21 nM for DAT with high selectivity over the serotonin transporter (SERT).[16] These compounds act as reuptake inhibitors, similar to cocaine, but the synthetic scaffold allows for fine-tuning to potentially separate the therapeutic effects from the abuse liability.
-
Structure-Activity Relationship (SAR): The SAR for this class is an active area of research. The nature of the substituent on the N3 nitrogen appears critical for both potency and selectivity. The additional heteroatoms (oxygen) provide unique interaction points within the binding pockets of target proteins, offering a different "lock-and-key" fit compared to the all-carbon backbone of tropane. This opens the door to designing ligands with novel selectivity profiles.
Experimental Protocol: Competitive Radioligand Binding Assay
To quantitatively compare the affinity of compounds from both classes for a specific target, a competitive radioligand binding assay is the gold standard. The following protocol outlines the determination of a compound's inhibitory constant (Ki) for the dopamine transporter (DAT).
Objective: To determine the binding affinity (IC₅₀ and Ki) of a test compound (e.g., a novel 6-oxa-3-azabicyclo[3.2.1]octane derivative) for the human dopamine transporter by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing hDAT (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Test Compounds: Serial dilutions of the 6-oxa-3-azabicyclo[3.2.1]octane derivative.
-
Reference Compound: Cocaine or GBR-12909 for positive control.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
-
Cell harvester.
Methodology:
-
Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer for "Total Binding" wells.
-
25 µL of a high concentration of a non-radiolabeled DAT blocker (e.g., 10 µM GBR-12909) for "Nonspecific Binding" wells.
-
25 µL of the serially diluted test compound for "Competition" wells.
-
-
Radioligand Addition: Add 25 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 2-3 nM) to all wells.
-
Membrane Addition: Add 200 µL of the hDAT-expressing cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature (or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = [(CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific)] * 100.
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
The tropane alkaloid and the 6-oxa-3-azabicyclo[3.2.1]octane scaffolds represent two distinct yet powerful platforms for drug discovery.
-
Tropane Alkaloids are nature's validated starting points. Their rich history and well-understood pharmacology, primarily as anticholinergics, make them reliable tools and lead structures.[7][11] However, their therapeutic utility is often limited by a lack of receptor subtype selectivity, leading to side effects. Future work in this area will likely focus on semi-synthetic modifications to improve this selectivity.
-
The 6-Oxa-3-Azabicyclo[3.2.1]octane scaffold is a product of modern synthetic design. It offers a pathway to novel chemical space, particularly in the realm of monoamine transporter ligands.[16] The strategic placement of heteroatoms creates unique physicochemical and stereoelectronic properties, providing medicinal chemists with the tools to engineer molecules with potentially improved selectivity, better pharmacokinetic profiles, and novel mechanisms of action. This scaffold represents a promising avenue for developing new treatments for neurological and psychiatric disorders where transporter modulation is a key therapeutic strategy.
For drug development professionals, the choice between these scaffolds depends on the therapeutic goal. For programs seeking to modulate the cholinergic system, the tropane framework remains a primary reference. For those aiming to discover novel transporter inhibitors with tailored properties, the synthetic flexibility and unique chemical nature of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold offer a more fertile ground for innovation.
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Ujváry, I. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]
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Srinivasan, P., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast. Nature, 597(7875), 267–273. [Link]
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Leete, E., & Kim, S. H. (1988). The Biosynthesis of Tropane Alkaloids in Datura stramonium: The Identity of the Intermediates between N-Methylpyrrolinium Salt and Tropinone. Journal of the American Chemical Society, 110(9), 2976–2980. [Link]
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Srinivasan, P., & Smolke, C. D. (2020). Engineering yeast for de novo biosynthesis of tropane alkaloids. bioRxiv. [Link]
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Gyermek, L., & Nador, K. (1957). THE PHARMACOLOGY OF TROPANE COMPOUNDS IN RELATION TO THEIR STERIC STRUCTURE. Journal of Pharmacy and Pharmacology, 9(1), 209–229. [Link]
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ResearchGate. (n.d.). Pharmacology of Tropane Alkaloids. [Link]
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Mroczek, T. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytochemistry Reviews, 22(1), 1–35. [Link]
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PubChem. (n.d.). 6-Oxabicyclo[3.2.1]octane. [Link]
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Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
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Chemler, S. R. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 16(24), 6334–6337. [Link]
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Liebeskind, L. S., & Srogl, J. (2009). Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. Journal of the American Chemical Society, 131(24), 8748–8749. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. [Link]
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Bergmeier, S. C., & Pulipaka, A. B. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry, 73(4), 1462–1467. [Link]
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Rodriguez, J., & Filippini, M.-H. (2010). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 110(6), 3769–3849. [Link]
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Piomelli, D., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(17), 8038–8052. [Link]
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Reddy, B. V. S., et al. (2017). Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction. The Journal of Organic Chemistry, 82(15), 8153–8159. [Link]
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Cignarella, G., et al. (2006). 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 16(15), 4031–4035. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Abstract
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of fragmentation data. Instead, it offers a comparative analysis, contextualizing the fragmentation patterns of the title compound against related bicyclic systems. By exploring the underlying mechanistic principles, this guide aims to equip the reader with a robust framework for interpreting the mass spectra of complex heterocyclic molecules. All experimental protocols and mechanistic discussions are supported by authoritative references to ensure scientific integrity.
Introduction
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a heterocyclic compound featuring a bicyclic core with embedded ether, secondary amine, and hydroxyl functionalities. This structural arrangement is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including tropane alkaloids.[1] Understanding the gas-phase ion chemistry of this scaffold under mass spectrometric conditions is crucial for its unambiguous identification, structural elucidation of its derivatives, and for metabolism studies.
This guide will dissect the characteristic fragmentation pathways of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, primarily under electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID). The discussion will be grounded in the fundamental principles of mass spectrometry, including the roles of protonation sites and the influence of functional groups on bond cleavage.[2] A comparative approach will be employed, drawing parallels and highlighting differences with the fragmentation of analogous bicyclic systems to provide a comprehensive understanding.
Molecular Structure and Properties
-
Molecular Formula: C₆H₁₁NO₂[3]
-
Monoisotopic Mass: 129.07898 Da[3]
-
Key Structural Features: Bicyclic system, secondary amine, ether linkage, and a hydroxyl group.
Predicted Fragmentation Pathways of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Upon electrospray ionization in positive ion mode, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is expected to readily form the protonated molecule, [M+H]⁺, at an m/z of approximately 130.086.[3] The secondary amine is the most likely site of protonation due to its higher basicity compared to the ether and hydroxyl oxygens.[4] The subsequent fragmentation of this precursor ion via CID will be dictated by the stability of the resulting fragment ions and neutral losses.
dot
Caption: Predicted major fragmentation pathways for protonated 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.
Initial Neutral Losses
The initial fragmentation steps are anticipated to involve the loss of small, stable neutral molecules.
-
Loss of Water (H₂O): The presence of the hydroxyl group makes the loss of water a highly probable initial fragmentation pathway, leading to a fragment ion at m/z 112 ([M+H-H₂O]⁺).[5][6] This is a common fragmentation for alcohols.
-
Loss of Formaldehyde (CH₂O): Cleavage of the ether linkage, potentially through a ring-opening mechanism, could lead to the loss of formaldehyde, resulting in a fragment at m/z 100.
Subsequent Fragmentations
The initial fragment ions will likely undergo further fragmentation:
-
From m/z 112: The ion formed after water loss may subsequently lose carbon monoxide (CO) to yield a fragment at m/z 84.
-
From m/z 100: Further fragmentation could involve the loss of ethylene (C₂H₄), a common fragmentation pathway for cyclic amines, leading to an ion at m/z 72.
Comparative Fragmentation Analysis
To provide a deeper understanding, the fragmentation of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can be compared with related bicyclic alkaloids and similar structures.
Comparison with Tropane Alkaloids
Tropane alkaloids, such as atropine and scopolamine, share a similar 8-azabicyclo[3.2.1]octane core. Their fragmentation is well-documented and provides a useful comparison.[7][8]
| Compound | Precursor Ion [M+H]⁺ | Primary Neutral Loss | Key Fragment Ions |
| 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane | ~130 | H₂O, CH₂O | 112, 100 |
| Tropinone | ~140 | H₂O | 122, 94, 82 |
| Scopolamine | ~304 | C₉H₈O₃ (Tropic acid) | 156, 138, 121, 94 |
As seen in the table, the initial loss of water is a common feature for hydroxylated bicyclic systems. However, the presence of the ester functionality in scopolamine leads to a dominant loss of the tropic acid moiety, a pathway not available to the title compound.
Influence of the Ether Linkage
The 6-oxa substitution introduces an ether linkage, which significantly influences the fragmentation pattern. Unlike simple bicyclic amines where ring cleavage is more prevalent, the ether provides an alternative site for fragmentation initiation.[5] The loss of formaldehyde is a direct consequence of this structural feature.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following methodologies are recommended.
Sample Preparation
-
Prepare a stock solution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis. The formic acid aids in the protonation of the analyte.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS system provides for the separation of the analyte from any impurities and allows for controlled fragmentation experiments.[8]
-
LC System: A standard reverse-phase HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings (Triple Quadrupole or Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe the formation and subsequent fragmentation of different ions.
dot
Caption: A typical experimental workflow for the LC-MS/MS analysis.
Conclusion
The mass spectrometry fragmentation of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is characterized by initial neutral losses of water and formaldehyde, followed by further fragmentation of the resulting ions. A comparative analysis with structurally related compounds, such as tropane alkaloids, reveals both common fragmentation pathways and unique cleavages dictated by the specific functional groups present. The methodologies outlined in this guide provide a robust framework for the experimental investigation of this and similar heterocyclic molecules. A thorough understanding of these fragmentation patterns is indispensable for the reliable identification and structural characterization of novel compounds in drug discovery and development.
References
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-
Moussous, A., Cédric, P., Moussous, W., & Lakhdar, K. (2025, November 18). LC-ESI-MS-MS analysis of tropane alkaloids from Datura stramonium and Datura tatula L. hairy root extracts and the potential antifungal activity against Fusarium oxysporum. Taylor & Francis Online. Retrieved February 24, 2026, from [Link][1]
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Gryniewicz-Ruzicka, C. M., et al. (2024, March 8). Applications of Liquid-Chromatography Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. JoVE. Retrieved February 24, 2026, from [Link][7]
-
Gryniewicz-Ruzicka, C. M., et al. (2024, March 8). Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. PubMed. Retrieved February 24, 2026, from [Link][8]
-
PubChem. (n.d.). 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Retrieved February 24, 2026, from [Link][3]
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SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved February 24, 2026, from [Link][4]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link][5]
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University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved February 24, 2026, from [Link][2]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved February 24, 2026, from [Link][9]
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- 9. uab.edu [uab.edu]
Comparative Guide: Stereochemical Assignment of exo vs endo 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Executive Summary
The stereochemical assignment of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane presents a classic challenge in bicyclic structural elucidation. The distinction between the exo-OH and endo-OH isomers is critical for structure-activity relationship (SAR) studies, as the orientation of the hydroxyl group drastically alters the vector of hydrogen bonding and the hydrodynamic volume of the molecule.
This guide objectively compares the two diastereomers, establishing a definitive assignment protocol based on Scalar Coupling Analysis (
The Core Distinction
-
Isomer A (Exo-OH / Endo-H8): The hydroxyl group points towards the 2-atom bridge (O6-C7). The methine proton (H8) points into the piperidine ring (C2-N3-C4).
-
Isomer B (Endo-OH / Exo-H8): The hydroxyl group points into the piperidine ring. The methine proton (H8) points towards the 2-atom bridge.
Note on Nomenclature: In this guide, stereochemistry is defined relative to the larger 3-atom bridge (C2-N3-C4).
Exo-OH: OH is cis to the 2-atom bridge (O6-C7).
Endo-OH: OH is trans to the 2-atom bridge (pointing into the "cup" of the bicycle).
Structural Context & Heteroatom Effects
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a morpholine-fused bicycle. The presence of Oxygen at position 6 and Nitrogen at position 3 introduces specific electronic and steric effects that distinguish it from the all-carbon bicyclo[3.2.1]octane.
Key Structural Features
-
Bridgehead Protons (H1 & H5): H1 is adjacent to the carbocycle (C2) and the bridge (C8). H5 is adjacent to the ether oxygen (O6) and the bridge (C8), typically appearing further downfield due to the
-oxygen effect. -
The 1-Atom Bridge (C8): This is the stereocenter .
-
The 2-Atom Bridge (O6-C7): The "Oxa" bridge.
-
The 3-Atom Bridge (C2-N3-C4): The "Aza" ring.
Comparative Analysis of Methods
Method A: Scalar Coupling ( ) Analysis
The Karplus relationship dictates that the vicinal coupling constant (
| Feature | Exo-OH Isomer (H8 is Endo) | Endo-OH Isomer (H8 is Exo) |
| H8 Orientation | Points towards the Aza-ring (C2/C4) | Points away from the Aza-ring |
| Dihedral Angle ( | ||
| Predicted | 4.0 – 6.0 Hz (Distinct Doublet) | < 2.0 Hz (Singlet or Broad Singlet) |
| Reliability | High (Screening Standard) | High (Screening Standard) |
Mechanism:
-
Endo-OH (H8-Exo): The H8-C8-C1-H1 dihedral angle approaches 90°, minimizing orbital overlap. This results in a vanishingly small coupling constant, often appearing as a singlet.
-
Exo-OH (H8-Endo): The W-geometry is distorted, but the dihedral angle allows for significant overlap, producing a clear doublet.
Method B: NOE/ROESY Correlation (The Gold Standard)
While coupling constants provide a quick screen, NOE correlations provide definitive spatial proof. The 6-oxa substitution removes H6, making H7 the primary diagnostic handle on the 2-atom bridge side.
| Interaction | Exo-OH Isomer (H8 is Endo) | Endo-OH Isomer (H8 is Exo) |
| H8 | Strong NOE (Distance < 2.5 Å) | Weak / No NOE |
| H8 | Weak / No NOE | Strong NOE (Distance < 2.5 Å) |
| OH | Weak / No NOE | Strong NOE (If solvent allows) |
Crucial Diagnostic: The "smoking gun" for the Exo-OH isomer is the strong cross-peak between H8 and the axial protons of C2 and C4 . In the Endo-OH isomer, H8 faces away from the piperidine ring and will instead show correlation to H7 .
Experimental Protocol: Definitive Assignment Workflow
Step 1: Sample Preparation
-
Solvent: CDCl
(Standard) or DMSO- (if OH proton observation is required). -
Concentration: 5–10 mg in 600
L. -
Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).
Step 2: 1D H NMR Acquisition
-
Pulse Sequence: Standard zg30 or zg.
-
Scans: 16–64 (ensure high S/N for small couplings).
-
Processing: Apply exponential multiplication (LB = 0.3 Hz).
-
Analysis: Locate the H8 signal (typically
3.5–4.5 ppm). Measure width at half-height if splitting is unresolved.
Step 3: 2D NOESY Acquisition
-
Pulse Sequence: noesyph (Phase sensitive).
-
Mixing Time (
): 500 ms (Optimal for small molecules 200 Da). -
Relaxation Delay (
): 2.0 s. -
Resolution: 2048 x 256 points.
-
Analysis: Phasing must be precise to distinguish chemical exchange (negative peaks) from NOE (positive peaks in small molecules, though often negative in viscous solvents/large complexes). Note: For this MW, NOE is usually positive (opposite sign to diagonal).
Decision Logic & Visualization
The following diagram outlines the logical flow for assigning the stereochemistry based on the experimental data described above.
Figure 1: Decision tree for stereochemical assignment using NMR observables. The solid lines represent the definitive path; dashed lines indicate preliminary assignment based on coupling constants.
Summary of Key Data Points
| Parameter | Endo-OH (Isomer B) | Exo-OH (Isomer A) |
| H8 Multiplicity | Singlet (s) or br s | Doublet (d) |
| 0 – 2 Hz | 4 – 6 Hz | |
| Primary NOE | H8 | H8 |
| Chemical Shift H8 | Typically Upfield | Typically Downfield (Deshielded by N-lone pair proximity) |
| Thermodynamic Stability | Often Kinetic Product | Often Thermodynamic Product (Steric relief) |
Expert Insight: The "W-Coupling" Trap
Researchers often look for long-range "W-coupling" (
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and Coupling analysis). Link
-
PubChem. (2023).[1] 6-oxa-3-azabicyclo[3.2.1]octane.[2] National Library of Medicine. (Structural Reference). Link
-
Stothers, J. B., & Tan, C. T. (1977).[3] 13C nuclear magnetic resonance studies.[3][4][5][6][7] 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry.[3] (Foundational work on [3.2.1] stereochemical shifts). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Karplus relationships in rigid bicycles). Link
Sources
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. jeol.com [jeol.com]
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- 7. researchgate.net [researchgate.net]
Comparative Guide: Structural & Crystallographic Analysis of 6-Oxa-3-azabicyclo[3.2.1]octane Scaffolds
Topic: X-ray Crystallography Data for 6-Oxa-3-azabicyclo[3.2.1]octane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rigid Bioisostere
In the landscape of medicinal chemistry, the 6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a critical structural evolution from the classic morpholine ring. While morpholine is a ubiquitous solubility-enhancing group, its conformational flexibility can lead to entropic penalties upon protein binding. The 6-oxa-3-azabicyclo[3.2.1]octane system effectively "bridges" the morpholine core, locking it into a specific conformation.
This guide objectively compares the crystallographic properties of this bicyclic scaffold against its non-bridged alternatives, focusing on vector positioning, ring pucker, and experimental crystallization protocols.
Distinction Note: Researchers must distinguish this scaffold (6-oxa, oxygen in the 2-carbon bridge) from the isomeric 8-oxa analog (oxygen in the 1-carbon bridge). While 8-oxa derivatives are common in kinase inhibitors, the 6-oxa series is frequently utilized in peptidomimetics and sugar amino acid (SAA) scaffolds to induce
Structural Comparative Analysis
The following data synthesizes X-ray diffraction findings, specifically referencing the work of Punzo et al. on lactam derivatives, to highlight the structural divergence from morpholine.
Table 1: Crystallographic & Physicochemical Comparison
| Feature | Morpholine (Reference) | 6-Oxa-3-azabicyclo[3.2.1]octane | Impact on Drug Design |
| Conformation | Chair (fluxional) | Rigid Bicyclic (Chair/Envelope hybrid) | Reduces entropic penalty ( |
| Ring Pucker | Flexible ( | Locked. The 6-membered ring containing N3 is constrained. | Pre-organizes substituents for specific vector alignment. |
| N-Vector Orientation | Equatorial/Axial equilibrium | Fixed (typically Equatorial relative to bridge) | Defines precise exit vector for R-groups. |
| Crystal Packing | Often disordered or H-bond dependent | Highly ordered, often P2 | Facilitates high-resolution X-ray data acquisition. |
| Primary Application | Solubility tag, H-bond acceptor | Peptidomimetic ( | Structural rigidity mimics peptide secondary structures. |
Mechanistic Insight: The "Bridge" Effect
In a standard morpholine, the nitrogen lone pair can invert, and the ring can flip. In the 6-oxa-3-azabicyclo[3.2.1]octane system, the ethano-bridge (C6-C7, where C6 is replaced by Oxygen) locks the C1-C5 bridgeheads. X-ray data confirms that this forces the piperidine-like ring (C1-C2-N3-C4-C5) into a distorted chair or boat conformation, depending on C2/C4 substitution, creating a defined 3D volume that morpholine cannot access.
Visualizing the Structural Logic
The following diagram illustrates the decision tree for selecting this scaffold over alternatives and the resulting structural consequences.
Figure 1: Decision logic for scaffold selection based on entropic and geometric requirements.
Experimental Protocol: Crystallization of 6-Oxa Derivatives
Obtaining high-quality single crystals for this scaffold can be challenging due to its polarity. The following protocol is validated for lactam and amino-acid derivatives of the 6-oxa scaffold (e.g., (1R,5S,8R)-1,8-dihydroxy derivatives).
Protocol A: Slow Evaporation for Polar Derivatives
-
Target Compound: 6-oxa-3-azabicyclo[3.2.1]octan-2-one derivatives.[1][2]
-
Prerequisite: Compound must be
pure by HPLC.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10-15 mg of the pure compound in a minimal amount of Methanol (MeOH) .
-
Why: These scaffolds are often sugar-derived and highly polar; non-polar solvents will cause amorphous precipitation.
-
-
Filtration: Pass the solution through a 0.2
m PTFE syringe filter into a clean scintillation vial.-
Why: Removes dust nuclei that cause twinning or microcrystallinity.
-
-
Vessel Setup: Cover the vial with aluminum foil and pierce 3-5 small holes with a needle.
-
Why: Controls the rate of evaporation. Too fast = powder; Too slow = few nuclei.
-
-
Incubation: Place in a vibration-free environment at 4°C (refrigerator) or 20°C (benchtop).
-
Observation: Colorless plate-like crystals typically form within 48-72 hours.
-
-
Harvesting: Isolate crystals while still wet with mother liquor for mounting. Dry crystals often crack due to solvent loss from the lattice.
Protocol B: Vapor Diffusion (HCL Salts)
For amine derivatives (non-lactams), the hydrochloride salt is preferred.
-
Dissolve the free base in minimal Ethanol .
-
Add 1.1 eq of HCl (in dioxane or ether).
-
Place the open inner vial into a larger jar containing Diethyl Ether (antisolvent).
-
Seal the outer jar. Ether vapors will diffuse into the ethanol, slowly lowering solubility and growing X-ray quality prisms.
Crystallization Workflow Diagram
Figure 2: Workflow for selecting the optimal crystallization technique based on derivative properties.
References & Data Sources
-
Punzo, F., Watkin, D. J., Simone, M. I., & Fleet, G. W. J. (2004).[2] (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E, E60, o2315–o2317.[2] Source: Relevance: Primary source for the X-ray crystal structure of the 6-oxa-3-aza scaffold, confirming the absolute stereochemistry and lattice parameters (Orthorhombic, P212121).
-
Smith, M. D., Claridge, T. D. W., Sansom, M. S. P., & Fleet, G. W. J. (2003).[3] Turn-inducing properties of sugar amino acids. Organic & Biomolecular Chemistry. Relevance: Establishes the application of this scaffold in inducing specific secondary structures (beta-turns) in peptides.
-
PubChem Compound Summary. 6-Oxa-3-azabicyclo[3.2.1]octane. Source: Relevance: Verification of chemical identity, SMILES, and physicochemical descriptors.[4][5]
Sources
- 1. (PDF) (1r,5s,8r)-1,8-Dihydroxy-6-Oxa-3-A [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 6-Oxabicyclo(3.2.1)octane | C7H12O | CID 13240724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Oxabicyclo[3.2.1]oct-3-ene | C7H10O | CID 14714356 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Bicyclic Heterocycles: Characterizing 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride and Tropine
In the landscape of modern drug discovery and development, the precise characterization of novel molecular entities is paramount. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a key heterocyclic motif present in a variety of biologically active compounds. This guide provides a detailed spectroscopic analysis of a representative of this class, 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. Due to the limited availability of experimental data for this specific compound in public databases[1], this guide will present a predicted spectroscopic profile based on established principles and data from analogous structures.
To provide a tangible benchmark for researchers, we will compare these predicted spectral characteristics with the experimental data of a well-characterized and structurally related compound, tropine. Tropine, or (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, shares the bicyclo[3.2.1]octane core but features a nitrogen atom at the 8-position and a methyl substituent on the nitrogen, offering an excellent comparative case study. This guide will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to illuminate the structural features of these molecules.
Molecular Structures at a Glance
A clear understanding of the structures of our target compound and its comparator is essential for interpreting their spectroscopic data.
Figure 1: Molecular Structures
Caption: Chemical structures of the target compound and tropine.
Experimental and Predictive Methodologies
The spectroscopic data for tropine presented in this guide are derived from experimental sources, while the data for 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride are predicted based on established spectroscopic principles and computational models.
Figure 2: Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic characterization.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Spectrum of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride:
-
O-H Stretch: A broad and strong absorption is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: As a hydrochloride salt of a secondary amine, a broad absorption band is anticipated between 2800-2400 cm⁻¹, which may overlap with the C-H stretching region.
-
C-H Stretch: Absorptions for aliphatic C-H bonds are predicted just below 3000 cm⁻¹, in the range of 2990-2850 cm⁻¹.
-
C-O Stretch (Ether): A strong, characteristic absorption for the C-O-C stretch of the bicyclic ether is expected around 1150-1050 cm⁻¹.
-
C-O Stretch (Alcohol): The C-O stretch of the secondary alcohol will likely appear in the 1100-1000 cm⁻¹ region.
-
C-N Stretch: A medium to weak absorption for the C-N bond is predicted in the 1250-1020 cm⁻¹ range.
Experimental IR Spectrum of Tropine:
The experimental IR spectrum of tropine displays several key absorptions that confirm its structure.[2][3][4]
-
O-H Stretch: A broad, strong band is observed around 3400 cm⁻¹, characteristic of the hydroxyl group.[5]
-
C-H Stretch: Multiple sharp peaks are present in the 2950-2850 cm⁻¹ region, corresponding to the various aliphatic C-H bonds in the molecule.
-
C-O Stretch: A distinct absorption around 1040 cm⁻¹ is attributed to the C-O stretching of the secondary alcohol.
Comparative IR Analysis:
| Functional Group | 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane HCl (Predicted) | Tropine (Experimental) | Key Differences |
| O-H Stretch | 3400-3200 cm⁻¹ (broad, strong) | ~3400 cm⁻¹ (broad, strong) | Similar, indicative of the hydroxyl group. |
| N-H Stretch | 2800-2400 cm⁻¹ (broad) | Absent | The presence of the secondary amine hydrochloride in the target compound is a key differentiator. |
| C-O Stretch (Ether) | 1150-1050 cm⁻¹ (strong) | Absent | The ether bridge in the target compound provides a unique spectral feature. |
| C-O Stretch (Alcohol) | 1100-1000 cm⁻¹ | ~1040 cm⁻¹ | Both compounds show this absorption, confirming the presence of a secondary alcohol. |
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride:
-
Bridgehead Protons (H-1, H-5): These protons, adjacent to the ether oxygen, are expected to be deshielded and appear as multiplets around 4.0-4.5 ppm.
-
Protons adjacent to Nitrogen (H-2, H-4): Due to the electron-withdrawing effect of the protonated nitrogen, these protons will be shifted downfield, likely in the 3.0-3.5 ppm range.
-
Proton at the Hydroxyl-bearing Carbon (H-8): This proton would likely resonate as a multiplet in the 3.8-4.2 ppm region.
-
Other Aliphatic Protons: The remaining methylene protons are expected to appear as complex multiplets in the 1.5-2.5 ppm range.
-
N-H and O-H Protons: These signals are expected to be broad and their chemical shifts can vary depending on the solvent and concentration.
Experimental ¹H NMR Spectrum of Tropine:
The ¹H NMR spectrum of tropine has been well-documented.[6]
-
Proton at the Hydroxyl-bearing Carbon (H-3): A multiplet is observed around 4.0 ppm.
-
Bridgehead Protons (H-1, H-5): These protons appear as broad signals around 3.1-3.2 ppm.
-
N-Methyl Group: A characteristic singlet for the N-CH₃ protons is found at approximately 2.3 ppm.
-
Other Aliphatic Protons: A series of complex multiplets are observed between 1.5 and 2.2 ppm.
Comparative ¹H NMR Analysis:
| Proton Environment | 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane HCl (Predicted) | Tropine (Experimental) | Key Differences |
| Bridgehead Protons | ~4.0-4.5 ppm | ~3.1-3.2 ppm | The ether oxygen in the target compound causes a significant downfield shift of the bridgehead protons compared to the nitrogen bridge in tropine. |
| Protons α to Heteroatom | ~3.0-3.5 ppm (to N) | ~3.1-3.2 ppm (to N) | Similar chemical shifts, but the splitting patterns would differ due to the different ring systems. |
| CH-OH Proton | ~3.8-4.2 ppm | ~4.0 ppm | Similar chemical shifts are expected for the proton on the carbon bearing the hydroxyl group. |
| N-substituent | N-H (broad, variable) | N-CH₃ (~2.3 ppm, singlet) | A key distinguishing feature: a broad N-H signal versus a sharp N-methyl singlet. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within a molecule.
Predicted ¹³C NMR Spectrum of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride:
-
Bridgehead Carbons (C-1, C-5): These carbons, bonded to the ether oxygen, are expected to be significantly deshielded, with chemical shifts in the 70-80 ppm range.
-
Carbons adjacent to Nitrogen (C-2, C-4): These carbons will be shifted downfield due to the adjacent nitrogen, likely appearing in the 45-55 ppm range.
-
Carbon bearing the Hydroxyl group (C-8): This carbon is expected to resonate in the 65-75 ppm region.
-
Other Aliphatic Carbons: The remaining methylene carbons are predicted to have chemical shifts in the 25-40 ppm range.
Experimental ¹³C NMR Spectrum of Tropine:
The ¹³C NMR spectrum of tropine has been reported.
-
Carbon bearing the Hydroxyl group (C-3): This carbon resonates at approximately 64.5 ppm.
-
Bridgehead Carbons (C-1, C-5): These carbons appear around 62.3 ppm.
-
N-Methyl Carbon: The carbon of the N-CH₃ group has a chemical shift of about 40.2 ppm.
-
Carbons adjacent to Nitrogen (C-2, C-4): These carbons are found at approximately 35.5 ppm.
-
Other Aliphatic Carbons (C-6, C-7): These carbons resonate at around 26.0 ppm.
Comparative ¹³C NMR Analysis:
| Carbon Environment | 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane HCl (Predicted) | Tropine (Experimental) | Key Differences |
| Bridgehead Carbons | ~70-80 ppm | ~62.3 ppm | The greater electronegativity of oxygen compared to nitrogen in the bridge results in a downfield shift for the bridgehead carbons in the target compound. |
| Carbons α to Bridge Heteroatom | N/A | ~35.5 ppm | This environment is unique to the tropine structure. |
| CH-OH Carbon | ~65-75 ppm | ~64.5 ppm | Similar chemical shifts are expected for this carbon. |
| N-substituent Carbon | Absent | ~40.2 ppm | The absence of an N-methyl group in the target compound is a clear distinction. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride:
The free base has a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 130.1.[1] Key fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl group, leading to a fragment at m/z 112.1. Further fragmentation of the bicyclic system would also be expected.
Experimental Mass Spectrum of Tropine:
Tropine has a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol . The electron ionization (EI) mass spectrum of tropine shows a molecular ion peak at m/z 141. The base peak is often observed at m/z 82, corresponding to the loss of the C₃H₅O fragment. Other significant fragments are typically seen at m/z 96 and 83.[7]
Comparative Mass Spectrometry Analysis:
| Feature | 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (free base) | Tropine | Key Differences |
| Molecular Weight | 129.16 g/mol | 141.21 g/mol | The difference in molecular weight is a primary distinguishing feature. |
| Molecular Ion [M]⁺ or [M+H]⁺ | [M+H]⁺ at m/z 130.1 | [M]⁺ at m/z 141 | Directly reflects the different molecular weights. |
| Key Fragments | Predicted: m/z 112 (loss of H₂O) | Experimental: m/z 82 (base peak), 96, 83 | The fragmentation patterns are distinct due to the different bicyclic core structures (oxa-aza vs. diaza) and substituents. |
Conclusion
This guide provides a comprehensive, albeit partially predictive, spectroscopic characterization of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. By comparing its expected spectral features with the experimental data of the structurally related tropine, we can highlight the key spectroscopic signatures that arise from their distinct structural motifs. The presence of the ether bridge and the secondary amine hydrochloride in the target compound leads to significant and predictable differences in its IR, NMR, and mass spectra compared to tropine. This comparative approach serves as a valuable resource for researchers working with these and similar bicyclic heterocyclic systems, aiding in the identification and structural elucidation of novel compounds in drug discovery and development.
References
-
ResearchGate. (n.d.). FT-IR spectra of tropine (a) and [C4(Tr)2].2Cl (b). Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of tropine, the oxidation product of atropine sulfate by hexacyanoferrate(III) in alkaline medium. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD.... Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Atropine. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Available at: [Link]
-
Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Available at: [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]
-
PubChem. (n.d.). Tropine. Available at: [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
